pan-KRAS-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H61N7O7S |
|---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
cis-(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |
InChI Key |
OXNMDFCABBFAJZ-OPEARJKLSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pan-KRAS-IN-7: A Technical Guide to its Mechanism of Action on RAS Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pan-KRAS-IN-7, a novel pan-KRAS inhibitor. The document details its unique molecular function, its impact on critical oncogenic signaling pathways, and presents relevant quantitative data and experimental methodologies for its characterization.
Core Mechanism of Action: A Molecular Glue Approach
Unlike traditional inhibitors that block an active site, this compound functions as a "molecular glue." Its primary mechanism involves inducing the formation of a stable ternary complex between the KRAS protein and Cyclophilin A (CypA), a ubiquitous intracellular chaperone protein.[1]
The formation of this KRAS::this compound::CypA complex introduces significant steric hindrance. This physically obstructs the binding of KRAS to its downstream effector proteins, most notably RAF kinase.[1] By preventing the KRAS-RAF interaction, the inhibitor effectively halts the propagation of oncogenic signals. This novel mechanism is distinct from that of covalent inhibitors which typically target specific KRAS mutants like G12C.[1]
Impact on RAS Signaling Pathways
The RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches in cell signaling.[2] In their active, GTP-bound state, they trigger multiple downstream pathways that regulate cell proliferation, survival, and differentiation.[2][3] Mutations in KRAS, the most frequently mutated RAS isoform in cancer, lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1][3]
By preventing effector binding, this compound effectively shuts down the key downstream signaling cascades initiated by active KRAS. The primary pathways inhibited are:
-
The RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation. Inhibition of KRAS-RAF binding prevents the phosphorylation cascade that ultimately activates ERK, a key regulator of cell cycle progression.[1]
-
The PI3K-AKT Pathway: This pathway is crucial for cell survival and growth. By blocking its activation by RAS, the inhibitor can promote apoptosis in cancer cells.[1]
The diagrams below illustrate the normal RAS signaling cascade and the disruptive action of this compound.
Quantitative Data: Potency and Efficacy
This compound demonstrates potent anti-proliferative activity in cancer cell lines harboring different KRAS mutations. The following table summarizes its in vitro efficacy, with data for other pan-KRAS inhibitors included for comparative context.
| Compound | Target / Mechanism | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | Molecular Glue (KRAS::CypA) | AsPC-1 | G12D | 0.35 | [4] |
| This compound | Molecular Glue (KRAS::CypA) | SW480 | G12V | 0.51 | [4] |
| BAY-293 | SOS1-KRAS Interaction Inhibitor | PDAC Cell Lines | Various | 950 - 6640 | [3] |
| RMC-6236 | Molecular Glue (KRAS::CypA) | MIA PaCa-2 | G12C | 0.50 | |
| RMC-6236 | Molecular Glue (KRAS::CypA) | PANC 04.03 | G12D | 4.07 | |
| RMC-6236 | Molecular Glue (KRAS::CypA) | HCT116 | G13D | 23.90 | |
| RMC-6236 | Molecular Glue (KRAS::CypA) | SW620 | G12V | 0.96 |
Experimental Protocols
Characterizing the activity of a molecular glue inhibitor like this compound involves a multi-faceted approach, from assessing cellular viability to confirming target engagement and downstream pathway modulation.
Cell Proliferation Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies cell viability to determine the IC50 value of the inhibitor.
-
Cell Culture: Plate KRAS-mutant cancer cells (e.g., AsPC-1, SW480) in 384-well plates to form 3D spheroids, which more closely mimic in vivo tumor environments.
-
Compound Treatment: Serially dilute this compound to a range of concentrations and add to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C and 5% CO2.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot for Downstream Signaling
This protocol assesses the inhibitor's effect on the phosphorylation state of key downstream proteins like ERK and AKT.
-
Cell Treatment: Culture KRAS-mutant cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels to determine the extent of pathway inhibition.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay provides direct evidence of the inhibitor-induced KRAS-CypA interaction.
-
Cell Treatment and Lysis: Treat cells expressing tagged KRAS or CypA with this compound or a vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add an antibody against the tag (or against endogenous KRAS) to the cell lysate and incubate to form antibody-protein complexes.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate via Western blot, probing for the presence of the interacting partner (e.g., probe for CypA in a KRAS pulldown). An increased amount of co-precipitated protein in the inhibitor-treated sample confirms the formation of the ternary complex.
References
- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 2. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-KRAS inhibitor, pan-KRAS-IN-7, also identified as Compound 25. The information presented herein is synthesized from publicly available data, including patent literature and vendor specifications, to serve as a valuable resource for researchers in oncology and drug discovery. Due to the novelty of this compound, some sections will draw upon established methodologies within the broader field of pan-KRAS inhibitor development to provide a complete and practical guide.
Core Compound Data
This compound is a potent, small molecule inhibitor targeting multiple mutated forms of the KRAS protein. Its ability to inhibit various KRAS mutants, including those with G12D and G12V substitutions, positions it as a promising candidate for cancers driven by a spectrum of KRAS mutations.
In Vitro Efficacy
Quantitative analysis of this compound's anti-proliferative activity has been determined in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar potency.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35[1] |
| SW480 | G12V | 0.51[1] |
Mechanism of Action: A Ternary Complex Formation
This compound employs a sophisticated mechanism of action that differentiates it from many conventional kinase inhibitors. Instead of directly binding to the active site of KRAS, it acts as a "molecular glue" to induce the formation of a ternary complex between the KRAS protein and cyclophilin A (CypA), a ubiquitous intracellular chaperone protein.[1] This novel mechanism is detailed in the patent literature associated with the compound.[1]
The formation of this stable this compound:CypA:KRAS complex sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF.[1] By preventing this crucial signaling event, this compound effectively blocks the activation of the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[1]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not yet widely published, this section outlines standard methodologies used in the evaluation of pan-KRAS inhibitors. These protocols can serve as a template for researchers investigating this compound.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the impact of the inhibitor on the KRAS signaling pathway.
Methodology:
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
Synthesis
The detailed synthesis of this compound (Compound 25) is described within the patent document WO2024060966A1. Researchers are directed to this patent for the specific chemical reactions, starting materials, and purification methods. The synthesis is a multi-step process characteristic of complex small molecule drug discovery.
Logical Workflow for Pan-KRAS Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel pan-KRAS inhibitor like this compound.
Conclusion
This compound represents an exciting development in the ongoing effort to target KRAS-driven cancers. Its unique mechanism of action, involving the induced formation of a ternary complex with cyclophilin A, offers a novel strategy to overcome the challenges associated with directly inhibiting the constitutively active forms of mutant KRAS. The sub-nanomolar potency of this compound in preclinical models underscores its potential as a therapeutic candidate. Further research, particularly in vivo studies and detailed mechanistic elucidation, will be critical in advancing this promising compound towards clinical application. This guide provides a foundational resource for scientists and researchers dedicated to the development of next-generation cancer therapies.
References
Pan-KRAS-IN-7: A Technical Guide to a Novel Pan-Mutant KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The landscape of KRAS-targeted therapies is rapidly evolving, with a move from mutant-specific inhibitors to pan-KRAS inhibitors that can target multiple KRAS variants. This technical guide focuses on pan-KRAS-IN-7, a novel pan-KRAS inhibitor, providing a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical evaluation. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and precision medicine.
Introduction to KRAS as a Therapeutic Target
KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival. It cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis. These mutations are prevalent in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of inhibitors that can target these oncogenic KRAS mutants is a major focus of cancer research.
Discovery of this compound
This compound, also identified as Compound 25 in patent application WO2024060966A1, was discovered through systematic screening and optimization efforts aimed at identifying compounds capable of inhibiting various KRAS mutants. The discovery workflow for such an inhibitor typically involves a multi-step process, as illustrated in the diagram below.
Synthesis of this compound
The detailed synthesis protocol for this compound (Compound 25) is described in patent application WO2024060966A1. As the full text of this patent is not publicly available at the time of this writing, a generalized synthetic scheme for similar compounds is presented below for illustrative purposes. The synthesis of pan-KRAS inhibitors often involves multi-step organic chemistry procedures to construct the core scaffold and introduce functional groups necessary for binding to the target.
Note: The following is a representative synthetic protocol and not the specific protocol for this compound.
General Experimental Protocol for Synthesis:
A representative synthesis would typically involve the following steps:
-
Scaffold Synthesis: Construction of the core heterocyclic scaffold through a series of condensation and cyclization reactions.
-
Functionalization: Introduction of key functional groups through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to append moieties that interact with the target protein.
-
Purification: Purification of the final compound using techniques like column chromatography and recrystallization to ensure high purity.
-
Characterization: Confirmation of the chemical structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound exhibits a novel mechanism of action that differentiates it from many earlier KRAS inhibitors. Instead of directly binding to KRAS in a competitive manner, it acts as a "molecular glue," inducing the formation of a ternary complex between KRAS and an abundant intracellular chaperone protein, Cyclophilin A (CypA). This ternary complex sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of pro-proliferative signaling pathways like the MAPK/ERK pathway.
Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pan-KRAS-IN-7, a novel pan-KRAS inhibitor. The document collates available data on its target binding, cellular activity, and mechanism of action. Due to the limited public availability of primary experimental data, this guide presents the known quantitative values and outlines the likely experimental methodologies employed in its characterization, based on standard practices in the field of KRAS inhibitor development.
Introduction to this compound
This compound, also identified as Compound 25 in patent literature, is a potent inhibitor targeting various mutated forms of the KRAS protein.[1] KRAS is a central signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[2] Unlike allele-specific inhibitors that target a single KRAS mutation (e.g., G12C), pan-KRAS inhibitors are designed to be effective against a broader range of KRAS variants.
The mechanism of action for this compound, as described in patent WO2024060966A1, involves the formation of a ternary complex. This complex is created by the inhibitor mediating an interaction between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[2] The formation of this ternary complex sterically hinders the interaction of KRAS with its downstream effector proteins, like RAF, thereby inhibiting the activation of critical signaling pathways such as the MAPK and PI3K-AKT pathways.[2] This mode of action effectively suppresses tumor cell growth, proliferation, and survival.[2]
Quantitative Data
Currently, publicly available quantitative data for this compound is limited to its cellular potency in inhibiting cancer cell proliferation. Specific biochemical binding affinity (Kd) and kinetic parameters (kon, koff) have not been disclosed in the accessible literature.
Table 1: Cellular Potency of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35 |
| SW480 | G12V | 0.51 |
Data sourced from MedchemExpress, citing patent WO2024060966A1.[1]
Postulated Experimental Protocols
The following sections describe the probable experimental methodologies used to characterize this compound, based on standard and widely adopted techniques in the study of KRAS inhibitors.
Biochemical Assays for Binding Affinity and Kinetics
To determine the direct interaction of an inhibitor with its target protein, biophysical assays such as Surface Plasmon Resonance (SPR) are commonly employed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
-
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound for various KRAS mutants.
-
Methodology:
-
Immobilization: Recombinant KRAS protein (wild-type or mutant) is immobilized on a sensor chip surface.
-
Association: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface, allowing for the binding to the immobilized KRAS. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.
-
Dissociation: The flow of the inhibitor solution is replaced with a buffer-only flow, and the dissociation of the inhibitor from the KRAS protein is monitored over time.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and Kd values.
-
Cellular Assays for Target Engagement and Pathway Modulation
Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and exert the desired downstream effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within intact cells.
-
Objective: To confirm the engagement of this compound with KRAS protein in a cellular environment.
-
Methodology:
-
Treatment: Cancer cells harboring KRAS mutations are treated with varying concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble KRAS protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement, as the inhibitor binding stabilizes the protein.
-
Western Blotting for Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.
-
Objective: To determine if this compound inhibits the KRAS downstream signaling pathways (e.g., MAPK and PI3K-AKT).
-
Methodology:
-
Treatment: KRAS-mutant cancer cells are treated with this compound for a specified time.
-
Lysis: The cells are lysed to extract total protein.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
Data Analysis: A decrease in the ratio of phosphorylated to total protein for key downstream effectors indicates successful inhibition of the pathway.
-
Cell Proliferation Assay
These assays measure the ability of a compound to inhibit cell growth.
-
Objective: To determine the IC50 value of this compound in various cancer cell lines.
-
Methodology:
-
Seeding: Cancer cells are seeded in multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The cell viability data is plotted against the inhibitor concentration, and the IC50 value is calculated using a dose-response curve fit.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for this compound.
Figure 1: Mechanism of Action of this compound.
Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.
Figure 3: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Conclusion
This compound is a promising pan-KRAS inhibitor with a novel mechanism of action that involves the formation of a ternary complex to block downstream signaling. The available data demonstrates its potent anti-proliferative activity in cancer cell lines with different KRAS mutations. While detailed biochemical binding and kinetic data are not yet publicly available, the established methodologies outlined in this guide provide a framework for the expected characterization of this and other pan-KRAS inhibitors. Further research and publication of primary data will be essential to fully elucidate the therapeutic potential of this compound.
References
Unveiling the Selectivity and Mechanism of a Novel Pan-Mutant KRAS Inhibitor: A Technical Guide to pan-KRAS-IN-7
For Immediate Release
A deep dive into the preclinical data for pan-KRAS-IN-7, a novel pan-mutant Kirsten Rat Sarcoma (KRAS) viral oncogene homolog inhibitor, reveals its potent and selective activity against cancer cells harboring various KRAS mutations. This technical guide provides a comprehensive overview of the inhibitor's selectivity profile, detailed experimental methodologies, and the underlying signaling pathways it modulates, offering valuable insights for researchers and drug development professionals in the oncology space.
This compound, also identified as Compound 25, demonstrates significant promise in targeting a broad range of KRAS mutations, which have historically been challenging to drug. The compound operates through a mechanism that involves the formation of a ternary complex with the chaperone protein Cyclophilin A and the KRAS protein. This complex sterically hinders the interaction of KRAS with its downstream effector proteins, effectively blocking critical oncogenic signaling pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.
Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight the compound's potency and selectivity.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35[1] |
| SW480 | G12V | 0.51[1] |
Further comprehensive screening data against a wider panel of KRAS mutants (including G12C, G13D, Q61H) and wild-type KRAS is detailed within the primary patent documentation.
Core Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key assays used to characterize this compound are outlined below.
Cellular Proliferation Assay
This assay determines the dose-dependent effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., AsPC-1, SW480) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing varying concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Biochemical KRAS Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on the interaction between KRAS and its effector proteins.
Protocol:
-
Protein Preparation: Recombinant human KRAS protein (wild-type or mutant) and a GST-tagged RAF-RBD (RAS Binding Domain) are purified.
-
Assay Plate Preparation: A 384-well plate is coated with the GST-RAF-RBD protein and blocked to prevent non-specific binding.
-
Inhibitor Incubation: this compound at various concentrations is pre-incubated with the KRAS protein in an assay buffer.
-
Binding Reaction: The KRAS-inhibitor mixture is added to the RAF-RBD coated wells and incubated to allow for binding.
-
Detection: The amount of KRAS bound to the plate is quantified using a primary antibody specific to KRAS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of MAPK Pathway Signaling
This technique is employed to visualize the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling cascade.
Protocol:
-
Cell Lysis: KRAS-mutant cells are treated with this compound for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software to assess the change in protein phosphorylation levels relative to total protein levels.
Visualizing the Molecular Impact
To further elucidate the mechanism of action and experimental processes, the following diagrams have been generated.
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular Proliferation Assay.
Caption: Workflow for Western Blot Analysis.
References
Pan-KRAS-IN-7 and Its Impact on the MAPK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism and effects of pan-KRAS inhibitors, with a focus on pan-KRAS-IN-7, on the pivotal MAPK/ERK signaling pathway. KRAS is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[1][2] Pan-KRAS inhibitors represent a promising class of drugs designed to target various KRAS mutations, thereby blocking downstream oncogenic signaling.
The KRAS Protein and the MAPK/ERK Pathway
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells.[3] It cycles between an inactive GDP-bound state and an active GTP-bound state.[3] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[3]
Oncogenic mutations in KRAS, commonly found at codons 12, 13, and 61, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state.[3] This persistent activation leads to the continuous stimulation of downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][5]
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6] Activated KRAS (KRAS-GTP) recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression and promoting cell survival.
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors are small molecules designed to bind to KRAS and disrupt its function, irrespective of the specific mutation.[1][7] Unlike allele-specific inhibitors that target a particular mutant, such as KRAS G12C, pan-KRAS inhibitors have broader applicability.[2][7]
The primary mechanisms by which pan-KRAS inhibitors, including compounds like this compound, exert their effects include:
-
Inhibition of Nucleotide Exchange: Many pan-KRAS inhibitors function by binding to the inactive, GDP-bound state of KRAS. This binding prevents the interaction with GEFs like SOS1, thereby blocking the exchange of GDP for GTP and keeping KRAS in its "off" state.[3][7]
-
Disruption of Effector Binding: Some inhibitors bind to the active, GTP-bound form of KRAS, preventing it from interacting with its downstream effectors like RAF.[8]
-
Allosteric Inhibition: These inhibitors can bind to pockets on the KRAS protein, such as the switch-II pocket, inducing conformational changes that impair its function.[8]
By preventing the activation of KRAS or its interaction with downstream effectors, pan-KRAS inhibitors effectively shut down the MAPK/ERK signaling cascade.[7][9] This leads to a reduction in the phosphorylation of MEK and ERK, ultimately inhibiting the transcription of genes responsible for cell proliferation and survival.[3]
Quantitative Data on Pan-KRAS Inhibitor Efficacy
The potency of pan-KRAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays. The table below summarizes the reported IC50 values for this compound and other notable pan-KRAS inhibitors against various KRAS-mutant cancer cell lines.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.35 | [10] |
| This compound | SW480 | G12V | 0.51 | [10] |
| BI-2852 | Multiple | Pan-KRAS | ~1000 | [3] |
| BAY-293 | Multiple | Pan-KRAS | ~1000 | [3] |
| ADT-007 | Multiple | Pan-RAS | Potent Inhibition | [11][12] |
| BI-2493 | Multiple | Pan-KRAS | Potent Inhibition | [13] |
Note: The efficacy of pan-KRAS inhibitors can vary depending on the specific KRAS mutation and the cellular context.[13]
Experimental Protocols
Assessing the impact of pan-KRAS inhibitors on the MAPK/ERK pathway involves several key experimental techniques.
This assay measures the effect of the inhibitor on cancer cell proliferation.
-
Objective: To determine the IC50 value of the pan-KRAS inhibitor.
-
Methodology:
-
Seed KRAS-mutant cancer cells (e.g., AsPC-1, SW480) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the pan-KRAS inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve using software like GraphPad Prism.[3]
-
This technique is used to directly measure the inhibition of the MAPK/ERK pathway.
-
Objective: To quantify the levels of phosphorylated ERK (the active form) following inhibitor treatment.
-
Methodology:
-
Culture KRAS-mutant cells and treat with the pan-KRAS inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities to determine the relative reduction in pERK levels.[3]
-
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. resources.revvity.com [resources.revvity.com]
Pan-KRAS-IN-7: A Technical Overview of its Activity on G12D Mutant KRAS Cell Lines
This technical guide provides an in-depth analysis of the pan-KRAS inhibitor, pan-KRAS-IN-7, with a specific focus on its activity in cancer cell lines harboring the KRAS G12D mutation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of KRAS-driven malignancies.
Introduction to this compound
This compound, also identified as Compound 25, is a potent inhibitor of KRAS.[1] Unlike allele-specific inhibitors that target a single KRAS mutation (such as G12C), pan-KRAS inhibitors are designed to suppress the activity of a broader range of KRAS mutants, as well as the wild-type protein.[2][3] This is therapeutically significant as KRAS mutations are highly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer, with the G12D substitution being one of the most common.[4][5][6] The development of effective pan-KRAS inhibitors could therefore address a wider patient population and potentially overcome resistance mechanisms that arise from the activation of other RAS isoforms.[3][7]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in human tumor cell lines with KRAS mutations. The following table summarizes the key quantitative data for its effect on a G12D mutant cell line.
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Source |
| This compound | AsPC-1 | G12D | Proliferation Assay | 0.35 | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the proliferation of the cancer cells by 50%. A lower IC50 value indicates higher potency.
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with downstream effector proteins to activate signaling cascades that drive cell proliferation, survival, and differentiation. The most prominent of these is the MAPK/ERK pathway.[1][8][9] Oncogenic mutations, such as G12D, impair the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and leading to uncontrolled cell growth.[10][11]
Pan-KRAS inhibitors, including this compound, function by interfering with the activation of KRAS. Some pan-KRAS inhibitors have been shown to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS.[5][12] By preventing this interaction, the inhibitor keeps KRAS in its inactive, GDP-bound state, thereby suppressing downstream signaling.
KRAS Downstream Signaling Pathway
Caption: The canonical KRAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of pan-KRAS inhibitors like this compound.
Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[13] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells by adding the diluted compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ERK (pERK)
This technique is used to measure the levels of phosphorylated ERK, a key downstream effector in the KRAS pathway, to confirm the inhibitor's effect on signaling.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 to 24 hours).[12][13]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating a pan-KRAS inhibitor in a preclinical setting.
Caption: A generalized workflow for the preclinical evaluation of a pan-KRAS inhibitor.
Conclusion
This compound demonstrates high potency against the KRAS G12D mutant cell line AsPC-1, indicating its potential as a therapeutic agent for a significant subset of KRAS-driven cancers. Its mechanism of action, presumed to be the inhibition of KRAS activation, leads to the suppression of the downstream MAPK/ERK signaling pathway, ultimately inhibiting cancer cell proliferation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other similar inhibitors in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pan-KRAS-IN-7, a novel and potent inhibitor targeting multiple KRAS mutations. The information presented herein is intended to support research and development efforts in the field of oncology and precision medicine.
Chemical Structure and Physicochemical Properties
This compound has been identified as a potent, non-covalent inhibitor of KRAS. While a definitive public 2D structure is not widely available, its fundamental properties have been characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C48H61N7O7S | [1][2] |
| Molecular Weight | 880.11 g/mol | [1] |
| Solubility | Information not publicly available. | |
| logP | Information not publicly available. | |
| pKa | Information not publicly available. |
Biological Activity and Potency
This compound has demonstrated significant inhibitory activity against various KRAS mutant cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) | Source |
| AsPC-1 | G12D | 0.35 | [1][2] |
| SW480 | G12V | 0.51 | [1][2] |
Mechanism of Action: Inhibition of Nucleotide Exchange
This compound functions by disrupting the critical interaction between the KRAS protein and the Guanine Nucleotide Exchange Factor (GEF), Son of Sevenless 1 (SOS1).[3] By preventing this interaction, the inhibitor effectively blocks the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), locking KRAS in its inactive state. This, in turn, suppresses the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway.[3][4]
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
Nucleotide Exchange Assay (General Protocol)
This assay is crucial for determining the inhibitor's ability to block the SOS1-mediated exchange of GDP for GTP on the KRAS protein. A common method involves using a fluorescently labeled GDP analog, such as BODIPY-GDP.
Cell Proliferation Assay (General Protocol)
To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, a standard proliferation assay, such as the MTT or CyQUANT assay, is typically employed.
Summary and Future Directions
This compound is a promising pan-mutant KRAS inhibitor with potent activity against key oncogenic KRAS variants. Its mechanism of action, involving the inhibition of the KRAS-SOS1 interaction, provides a clear rationale for its anti-proliferative effects. Further research is warranted to fully elucidate its physicochemical properties, detailed pharmacological profile, and in vivo efficacy. The development of pan-KRAS inhibitors like this compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pan-KRAS-IN-7_TargetMol [targetmol.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-7 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of pan-KRAS-IN-7, a potent inhibitor of KRAS, the most frequently mutated oncogene in human cancers. The following sections detail the mechanism of action, a comprehensive protocol for a cell viability assay, and expected outcomes.
Introduction
Kirsten Rat Sarcoma (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene can lead to the constitutive activation of these pathways, driving tumorigenesis in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[3][4][5] Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to mutant-specific inhibitors.[6][7] this compound has demonstrated potent antiproliferative activity in cancer cell lines harboring KRAS mutations.[8] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using a standard in vitro cell viability assay.
Mechanism of Action
Pan-KRAS inhibitors, including compounds structurally or functionally similar to this compound, typically function by preventing the activation of KRAS.[2][6] KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1][9] This cycling is regulated by Guanine nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to convert GTP to GDP.[1][3] Some pan-KRAS inhibitors act by disrupting the interaction between KRAS and SOS1, thereby preventing the loading of GTP and maintaining KRAS in its inactive state.[5][10] This leads to the downregulation of downstream pro-survival signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.[1][3][9][11]
Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Caption: KRAS signaling pathway and the inhibitory effect of this compound.
Data Presentation: In Vitro Efficacy of Pan-KRAS Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other pan-KRAS inhibitors in various human cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for your experiments.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | Pancreatic | G12D | 0.35 | [8] |
| This compound | SW480 | Colorectal | G12V | 0.51 | [8] |
| BAY-293 | BH828 | Non-Small Cell Lung | - | 1700 | [10] |
| BAY-293 | BH837 | Non-Small Cell Lung | - | 3700 | [10] |
| BAY-293 | PANC-1 | Pancreatic | G12D | ~1000-6640 | [5] |
| ADT-007 | HCT116 | Colorectal | G13D | Substantially lower than WT | [12] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines the steps for conducting a cell viability assay to determine the IC50 of this compound using a commercially available reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
Materials:
-
Human cancer cell lines with known KRAS mutations (e.g., AsPC-1 [KRAS G12D], SW480 [KRAS G12V])
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the in vitro cell viability assay.
Procedure:
-
Cell Culture:
-
Culture KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480) in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well into a 96-well plate.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. A two-fold or ten-fold dilution series is recommended to cover a broad concentration range (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
-
Data Acquisition:
-
For MTT Assay: Measure the optical density at 450 nm using a microplate reader.[10]
-
For CellTiter-Glo® Assay: Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells, which are set to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and adapt the protocol as necessary for your experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches | MDPI [mdpi.com]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Cell-Based Assay for Pan-KRAS-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, playing a critical role in tumor initiation and maintenance.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4][5][6] Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth.[6] Pan-KRAS inhibitors, such as pan-KRAS-IN-7, are designed to target multiple KRAS mutants, offering a promising therapeutic strategy for a broad range of KRAS-driven cancers.[7][8] this compound has been shown to inhibit the proliferation of KRAS-mutated cells, such as AsPC-1 (G12D) and SW480 (G12V), with high potency.[7]
These application notes provide a comprehensive guide for the development and implementation of a robust cell-based assay to evaluate the activity of this compound and other pan-KRAS inhibitors. The protocols outlined below describe methods for assessing cell viability and target engagement, providing a framework for screening and characterizing potential therapeutic compounds.
Signaling Pathway Overview
KRAS is a key component of the RAS/MAPK signaling pathway.[3][4] Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS-GTP binds to and activates downstream effector proteins, including RAF kinases (ARAF, BRAF, CRAF) and phosphoinositide 3-kinase (PI3K).[9][10] Activation of the RAF-MEK-ERK cascade and the PI3K-AKT-mTOR pathway ultimately leads to the regulation of gene expression and cellular processes that drive proliferation and survival.[9][11] Pan-KRAS inhibitors aim to block these downstream signaling events by preventing KRAS activation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-KRAS-IN-7 in Mouse Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS inhibitors are designed to target a broad range of KRAS mutations, offering a promising therapeutic strategy for a wide patient population.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of pan-KRAS-IN-7, a potent inhibitor of KRAS-mutated cancer cells, in mouse xenograft models. While specific in vivo data for this compound is limited in publicly available literature, this guide offers representative protocols and data based on studies with other well-characterized pan-KRAS inhibitors.
Note: this compound is also identified as Compound 25. It has demonstrated potent inhibition of proliferation in KRAS-mutated cell lines such as AsPC-1 (G12D mutant) and SW480 (G12V mutant) with IC50 values of 0.35 nM and 0.51 nM, respectively.[6]
Mechanism of Action
Pan-KRAS inhibitors, including this compound, function by disrupting the activity of the KRAS protein, a key molecular switch in cellular signaling pathways that control cell proliferation, survival, and differentiation.[2] These inhibitors can target KRAS in its inactive (GDP-bound) or active (GTP-bound) state, preventing its interaction with downstream effector proteins and thereby blocking the activation of critical signaling cascades like the MAPK and PI3K/AKT pathways.[7][8] By inhibiting these pathways, pan-KRAS inhibitors can suppress tumor growth and induce apoptosis in cancer cells harboring KRAS mutations.
Signaling Pathway
The KRAS signaling pathway is a central regulator of cell growth and survival. Upon activation by upstream signals, KRAS-GTP binds to and activates multiple downstream effector proteins, including RAF kinases and PI3K. This initiates signaling cascades that promote cancer cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Application in Mouse Xenograft Models
Mouse xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Data Presentation: Efficacy of Pan-KRAS Inhibitors in Xenograft Models (Representative Data)
The following table summarizes representative quantitative data from preclinical studies of various pan-KRAS inhibitors in mouse xenograft models. Note: Specific in vivo data for this compound is not currently available in the public domain. The data presented below is for illustrative purposes and is based on other pan-KRAS inhibitors.
| Inhibitor | Cancer Type | Mouse Model | Cell Line/PDX Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ADT-007 | Pancreatic Cancer | C57BL/6 | 2838c3 (KRAS G12D) | 5 mg/kg, peritumorally, BID | Significant growth inhibition | [1] |
| ADT-007 | Colorectal Cancer | Nude Mice | PMCA-1 (KRAS G12A) PDX | 2.5 mg/kg, i.p., BID | Significant growth inhibition | [4] |
| BI-2493 | Small Cell Lung Cancer | NMRI Nude Mice | DMS 53 (KRAS WT amp) | 30 or 90 mg/kg, p.o., BID | Dose-dependent TGI | [3] |
| BI-2493 | Gastric Cancer | NMRI Nude Mice | MKN1 (KRAS WT amp) | 30 or 90 mg/kg, p.o., BID | Dose-dependent TGI | [3] |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with pan-KRAS inhibitors. These are generalized protocols and may require optimization for this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a KRAS-mutant human cancer cell line.
Materials:
-
KRAS-mutant cancer cell line (e.g., AsPC-1, SW480)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle control (e.g., 0.5% Natrosol in water or 10% Captisol in citrate buffer)
-
Calipers for tumor measurement
-
Syringes and needles
Workflow:
Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.
Procedure:
-
Cell Culture: Culture the selected KRAS-mutant cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in a solution of PBS, or a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.
-
Administer the drug and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be optimized (e.g., once or twice daily).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can better recapitulate the heterogeneity of human tumors.
Materials:
-
Freshly obtained human tumor tissue with a confirmed KRAS mutation
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Surgical instruments
-
Matrigel
-
This compound and vehicle
Procedure:
-
Tissue Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
-
Implant one tumor fragment subcutaneously into the flank of each anesthetized mouse, with or without Matrigel.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a size of approximately 1000-1500 mm³, they can be excised and passaged into new cohorts of mice for expansion.
-
-
Efficacy Studies:
-
Once a sufficient number of mice with established tumors (e.g., 150-200 mm³) are available, randomize them into treatment groups.
-
Follow the drug administration and efficacy evaluation steps as described in the CDX model protocol.
-
Endpoint Analysis
-
Pharmacodynamic (PD) Analysis: Assess the modulation of downstream signaling pathways (e.g., p-ERK, p-AKT) in tumor lysates by Western blotting or ELISA to confirm target engagement.
-
Histology and Immunohistochemistry (IHC): Perform H&E staining to evaluate tumor morphology and IHC for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue at different time points to determine its bioavailability and tumor penetration.
Conclusion
The use of this compound in mouse xenograft models is a critical step in its preclinical development. While specific in vivo data for this compound is not yet widely available, the protocols and representative data provided here, based on other pan-KRAS inhibitors, offer a solid framework for designing and executing robust efficacy studies. Careful optimization of the experimental conditions will be essential to accurately evaluate the therapeutic potential of this compound for the treatment of KRAS-driven cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining Optimal pan-KRAS-IN-7 Dosage for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a central signaling protein frequently mutated in various cancers, leading to uncontrolled cell growth and proliferation. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. pan-KRAS-IN-7 (also known as Compound 25) is a novel pan-KRAS inhibitor with high potency. These application notes provide a comprehensive guide for researchers to determine the optimal in vitro dosage of this compound for their specific cellular models.
Mechanism of Action: this compound functions by mediating the formation of a ternary complex between the intracellular chaperone protein Cyclophilin A (CypA) and the KRAS protein. This complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of the MAPK and PI3K-AKT signaling pathways. This mechanism effectively blocks the oncogenic signaling cascade driven by mutant KRAS.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other representative pan-KRAS inhibitors across various cancer cell lines, providing a reference for dose-ranging studies.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound (Compound 25) | AsPC-1 | G12D | 0.35[2][3] |
| SW480 | G12V | 0.51[2][3] | |
| pan-KRAS-IN-10 | AsPC-1 | G12D | 0.7[2] |
| SW480 | G12V | 0.24[2] | |
| MRTX1133 | MIA PaCa-2 | G12D | ~1 (Biochemical IC50) |
| BI-2852 | NCI-H358 | G12C | ~1000 |
| BAY-293 | PANC-1 | G12D | ~1000 |
| Adagrasib (MRTX849) | NCI-H23 | G12C | 13 |
| Sotorasib (AMG 510) | NCI-H23 | G12C | 7 |
Experimental Workflow for Dosage Determination
The following diagram outlines a logical workflow for determining the optimal dosage of this compound in your in vitro model.
KRAS Signaling Pathway
The diagram below illustrates the central role of KRAS in activating the MAPK and PI3K-AKT signaling pathways, which are critical for cell proliferation and survival. This compound aims to inhibit these downstream effects.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Downstream Signaling
This technique is used to detect the phosphorylation status of key downstream proteins like ERK and AKT, providing a measure of pathway inhibition.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RAS Activation Assay (RAS-RBD Pulldown)
This assay specifically pulls down the active, GTP-bound form of RAS, allowing for the direct measurement of KRAS inhibition.
Materials:
-
This compound
-
Cancer cell line of interest
-
RAS activation assay kit (containing Raf-1 RBD beads)
-
Cell lysis buffer provided in the kit
-
Anti-pan-RAS or KRAS-specific antibody
-
Western blot reagents and equipment
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Lyse the cells using the provided lysis buffer.
-
Incubate the cell lysates with Raf-1 RBD agarose beads to pull down GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an anti-pan-RAS or KRAS-specific antibody.
-
A portion of the total cell lysate should be run as a control to show the total RAS levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with KRAS in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
This compound
-
Cancer cell line of interest
-
PBS and cell lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents and equipment or other protein detection methods
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble KRAS in the supernatant by Western blotting or another sensitive protein detection method.
-
A shift in the melting curve of KRAS in the presence of this compound compared to the vehicle control indicates target engagement.
Conclusion
Determining the optimal dosage of this compound is crucial for obtaining reliable and reproducible results in in vitro cancer research. By following the outlined experimental workflow, from initial dose-response studies to detailed target engagement and pathway analysis, researchers can confidently select an appropriate concentration for their specific experimental needs. The provided protocols offer a solid foundation for these investigations, and it is recommended to optimize them for your specific cell lines and experimental conditions.
References
pan-KRAS-IN-7 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-KRAS-IN-7, also identified as Compound 25, is a potent, non-covalent inhibitor of KRAS.[1] It demonstrates inhibitory activity against various KRAS mutants, including those with G12D and G12V mutations, with IC50 values in the sub-nanomolar range for cell proliferation.[1] As a pan-KRAS inhibitor, it is designed to target multiple mutated forms of the KRAS protein, offering a broader therapeutic window compared to allele-specific inhibitors. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound to facilitate its use in preclinical research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 880.11 g/mol | [1] |
| Solubility | Soluble in DMSO. Exact solubility data not publicly available. | Inferred from similar compounds |
| Recommended Stock Concentration | 10 mM in 100% DMSO | General laboratory practice |
| Storage of Solid Compound | Store at -20°C for up to 3 years. | General laboratory practice |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year. | General laboratory practice |
KRAS Signaling Pathway
The KRAS protein is a central node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3][4] this compound is designed to inhibit the function of various mutated forms of KRAS, thereby blocking these downstream oncogenic signals.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to handle the compound and solvent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.88 mg of the compound (Molecular Weight = 880.11 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at -20°C for up to one month.
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Disclaimer
This information is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always refer to the manufacturer's product datasheet for the most accurate and up-to-date information. Handle all chemical reagents with appropriate safety precautions.
References
Application Notes and Protocols for pERK Analysis Following pan-KRAS-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of the KRAS signaling pathway by pan-KRAS-IN-7, a potent pan-KRAS inhibitor. The primary readout for this inhibition is the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK), a key downstream effector in the MAPK/ERK pathway.
Introduction
The Ras family of small GTPases, particularly KRAS, are critical molecular switches that regulate cellular processes such as proliferation, survival, and differentiation.[1] Activating mutations in KRAS are prevalent in numerous cancers, leading to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade.[2][3] This sustained signaling promotes uncontrolled cell growth and tumor progression.[4]
This compound is a small molecule inhibitor designed to target multiple KRAS mutants, preventing their activation and subsequent downstream signaling.[5][6] By binding to KRAS, this compound is expected to decrease the levels of phosphorylated ERK (pERK), providing a quantifiable measure of its target engagement and biological activity.[7][8] Western blotting is a widely used and effective method to detect changes in protein phosphorylation. This protocol details the use of Western blotting to measure the ratio of pERK to total ERK in cancer cells treated with this compound.
Signaling Pathway
The diagram below illustrates the canonical KRAS/MAPK signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals, KRAS-GTP binds to and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell proliferation and survival. This compound inhibits KRAS, thereby blocking this entire downstream cascade.
Experimental Workflow
The overall experimental workflow for analyzing pERK levels after this compound treatment is depicted below. This process involves cell culture, treatment with the inhibitor, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, antibody probing, and finally, data analysis.
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format but can be scaled as needed.
Materials and Reagents
-
KRAS-mutant cancer cell line (e.g., AsPC-1, SW480)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-total ERK1/2
-
-
Secondary antibody (HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Seeding and Treatment:
-
Seed KRAS-mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store it at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 15-30 µg of protein per lane into a precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (gel, membrane, filter paper) and transfer the proteins from the gel to the membrane according to the transfer system's protocol (e.g., wet or semi-dry transfer).
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total ERK):
-
After imaging for pERK, the membrane can be stripped to remove the antibodies.[11] Use a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.[10]
-
Wash the membrane thoroughly with TBST.
-
Block the stripped membrane again for 1 hour.
-
Incubate with the primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Densitometry:
-
Quantify the band intensities for both pERK and total ERK using image analysis software (e.g., ImageJ).
-
Normalize the pERK signal to the corresponding total ERK signal for each sample.
-
Further normalize the pERK/total ERK ratio to the vehicle control to determine the fold change in ERK phosphorylation.
-
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound at various time points.
Table 1: Effect of this compound on ERK Phosphorylation
| Treatment Group | Concentration (nM) | Time Point (hours) | pERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 2 | 1.00 | ± 0.08 |
| This compound | 1 | 2 | 0.75 | ± 0.06 |
| This compound | 10 | 2 | 0.32 | ± 0.04 |
| This compound | 100 | 2 | 0.11 | ± 0.02 |
| Vehicle Control | 0 (DMSO) | 6 | 1.00 | ± 0.10 |
| This compound | 1 | 6 | 0.68 | ± 0.07 |
| This compound | 10 | 6 | 0.25 | ± 0.03 |
| This compound | 100 | 6 | 0.08 | ± 0.01 |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.09 |
| This compound | 1 | 24 | 0.85 | ± 0.08 |
| This compound | 10 | 24 | 0.45 | ± 0.05 |
| This compound | 100 | 24 | 0.22 | ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and inhibitor potency.
Troubleshooting
-
No/Weak Signal: Increase protein load, primary antibody concentration, or ECL exposure time. Check transfer efficiency.
-
High Background: Increase washing times, decrease antibody concentrations, or use a different blocking agent (e.g., BSA instead of milk).
-
Multiple Bands: Ensure the specificity of the primary antibody. Use fresh lysis buffer with protease/phosphatase inhibitors.
-
Inconsistent Loading: Carefully perform protein quantification and loading. Use a loading control like GAPDH or β-actin, in addition to total ERK, to verify equal loading.
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway, providing crucial data for preclinical drug development and mechanistic studies.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pan-KRAS-IN-7_TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Pan-KRAS Inhibitors in 3D Tumor Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance. The development of inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant advancement in cancer therapy. However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors that can target a broader range of mutant KRAS proteins. This document provides detailed application notes and protocols for the use of pan-KRAS inhibitors in 3D tumor organoid cultures, a preclinical model system that closely recapitulates the complex architecture and heterogeneity of human tumors.
Due to the limited public information on a specific compound named "pan-KRAS-IN-7", this document will focus on the principles and applications of pan-KRAS inhibitors using the well-characterized compound ADT-007 as a primary example. ADT-007 is a novel pan-RAS inhibitor with demonstrated activity against various KRAS mutations in 3D bioprinted organoid tumor models.[1]
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors are designed to block the function of various KRAS mutant proteins, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival. Unlike mutant-specific inhibitors, pan-KRAS inhibitors often target fundamental properties of the KRAS protein. For instance, some pan-KRAS inhibitors, like BI-2852 and BAY-293, function by disrupting the interaction between KRAS and SOS1, a key guanine nucleotide exchange factor (GEF) required for KRAS activation.[2] ADT-007 binds to nucleotide-free RAS, preventing GTP from activating effector interactions and subsequent signaling through the MAPK/AKT pathways, ultimately leading to mitotic arrest and apoptosis.[3][4]
Mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] By inhibiting mutant KRAS, pan-KRAS inhibitors effectively shut down these oncogenic signaling cascades.
Application of Pan-KRAS Inhibitors in 3D Tumor Organoids
Patient-derived tumor organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from patient tumor tissue.[6] They retain the genomic, morphological, and pathophysiological characteristics of the original tumor, making them a highly relevant preclinical model for evaluating the efficacy of anti-cancer drugs.[7]
The application of pan-KRAS inhibitors in 3D tumor organoid cultures offers several advantages:
-
Predictive Power: Organoids can predict patient-specific drug responses with higher accuracy than traditional 2D cell cultures.[6]
-
High-Throughput Screening: The scalability of organoid cultures allows for the screening of multiple drugs and drug combinations.[7]
-
Investigation of Resistance Mechanisms: Organoids can be used to study both intrinsic and acquired resistance to KRAS inhibitors.[6]
Quantitative Data Presentation
The efficacy of pan-KRAS inhibitors in 3D organoid models is typically quantified by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for the pan-RAS inhibitor ADT-007 in various cancer cell lines and 3D bioprinted organoid tumors (BOTs).
| Cell Line/Organoid Model | KRAS Mutation | IC50 (nM) | Reference |
| HCT-116 (Colorectal Cancer) | G13D | 5 | [4] |
| MIA PaCa-2 (Pancreatic Cancer) | G12C | 2 | [4] |
| HCT-116 BOTs (Colorectal Cancer) | G13D | Substantially lower than in WT | [8][9] |
| HT29 BOTs (Colorectal Cancer) | Wild-Type | >1000 | [8][9] |
Experimental Protocols
Protocol 1: Establishment and Culture of 3D Tumor Organoids
This protocol provides a general framework for establishing and maintaining patient-derived tumor organoids. Specific media components and culture conditions may vary depending on the tumor type.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Basement membrane matrix (e.g., Matrigel)
-
Advanced DMEM/F-12 medium
-
Supplements: B27, N2, HEPES, Penicillin-Streptomycin, Glutamine
-
Growth factors (specific to tissue type, e.g., EGF, Noggin, R-spondin for colorectal cancer)
-
ROCK inhibitor (e.g., Y-27632)
-
Digestion enzymes (e.g., Collagenase, Dispase)
-
Cell recovery solution
Procedure:
-
Tissue Digestion:
-
Mechanically mince the tumor tissue into small fragments (<1 mm³).
-
Incubate the tissue fragments in a digestion solution containing collagenase and dispase at 37°C with gentle agitation until the tissue is dissociated into crypts or single cells.
-
Neutralize the enzyme activity with cold Advanced DMEM/F-12.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension and resuspend the cell pellet in a cold basement membrane matrix.
-
Dispense 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plates.
-
Polymerize the domes by incubating at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the domes with 500 µL of complete organoid culture medium supplemented with a ROCK inhibitor for the first 2-3 days.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid formation and growth using a brightfield microscope.
-
-
Organoid Passaging:
-
Once organoids are large and dense, they need to be passaged.
-
Mechanically disrupt the matrix domes and collect the organoids.
-
Incubate the organoids in a cell dissociation reagent (e.g., TrypLE) to break them into smaller fragments.
-
Wash and resuspend the organoid fragments in a fresh basement membrane matrix and re-plate as described in step 2.
-
Protocol 2: Drug Treatment and Viability Assessment in 3D Tumor Organoids
This protocol describes a method for treating established tumor organoids with a pan-KRAS inhibitor and assessing cell viability.
Materials:
-
Established tumor organoid cultures in 96-well plates
-
Pan-KRAS inhibitor (e.g., ADT-007) dissolved in a suitable solvent (e.g., DMSO)
-
Complete organoid culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or plate reader
Procedure:
-
Organoid Plating for Drug Screening:
-
Dissociate mature organoids into small fragments.
-
Count the organoid fragments and seed a defined number into each well of a 96-well plate containing a basement membrane matrix.
-
Culture for 24-48 hours to allow organoids to reform.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of the pan-KRAS inhibitor in complete organoid culture medium.
-
Remove the existing medium from the organoid cultures and add the medium containing the drug or vehicle control (e.g., DMSO).
-
Treat the organoids for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Caption: Experimental workflow for testing a pan-KRAS inhibitor in 3D tumor organoids.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huborganoids.nl [huborganoids.nl]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols for pan-KRAS-IN-7 in KRAS-Driven Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy, with activating mutations in the KRAS oncogene present in over 90% of cases.[1][2] These mutations, most commonly at codons G12, G13, and Q61, lock KRAS in a constitutively active GTP-bound state, driving downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[3][4] While the development of allele-specific KRAS inhibitors, such as those targeting KRAS G12C, has been a significant breakthrough, these are effective in only a small subset of pancreatic cancer patients, as the G12C mutation is rare in PDAC.[2] This highlights the urgent need for pan-KRAS inhibitors that can target a broad range of KRAS mutations.
pan-KRAS-IN-7 (also known as Compound 25) is a novel and potent pan-KRAS inhibitor.[5] It has demonstrated significant anti-proliferative activity against cancer cell lines harboring different KRAS mutations.[5] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its investigation in the context of KRAS-driven pancreatic cancer.
Mechanism of Action
This compound is a pan-KRAS inhibitor that is thought to function by inducing the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[6] This complex sterically hinders the interaction of KRAS with its downstream effector proteins, most notably RAF.[6] By preventing this interaction, this compound effectively blocks the activation of the downstream MAPK and PI3K-AKT signaling pathways, which are critical for the proliferation and survival of KRAS-mutant cancer cells.[6]
References
- 1. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Treatment of KRAS-Mutated Pancreatic Cancer: New Hope for the Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
Application Notes and Protocols for pan-KRAS-IN-7 in Colorectal Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of pan-KRAS-IN-7, a potent inhibitor of KRAS, in colorectal cancer (CRC) cell line experiments. The following sections detail the mechanism of action, quantitative data on its efficacy, and step-by-step protocols for key experimental assays.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in colorectal cancer, driving tumor growth, proliferation, and resistance to therapy.[1][2] this compound is a small molecule inhibitor designed to target multiple KRAS mutants, offering a promising therapeutic strategy for a broad range of KRAS-driven colorectal cancers.[2][3] This document outlines the necessary protocols to effectively evaluate the anti-cancer properties of this compound in relevant CRC cell line models.
Mechanism of Action
This compound functions by inhibiting the activity of KRAS, a small GTPase that acts as a molecular switch in intracellular signaling.[1] In its active, GTP-bound state, KRAS promotes cell growth and survival by activating downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[4][5] Mutations in KRAS lead to its constitutive activation, resulting in uncontrolled cell proliferation.[1] this compound is designed to interfere with KRAS signaling, leading to the downregulation of these key pathways, ultimately inducing cell cycle arrest and apoptosis in KRAS-mutant cancer cells.[6][7]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and other relevant pan-KRAS inhibitors in various colorectal cancer cell lines.
Table 1: IC50 Values of this compound and Other Pan-KRAS Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | SW480 | G12V | 0.51 | [3] |
| pan-KRAS-IN-1 | HCT116 | G13D | 23 (p-ERK inhibition) | [4] |
| ADT-007 | HCT116 | G13D | 5 | [8] |
| BAY-293 | Various CRC | WT or Mutant | 1150 - 5260 | [9] |
| BI-2852 | Various CRC | WT or Mutant | 19210 - >100000 | [9] |
Table 2: Efficacy of Other Pan-RAS/KRAS Inhibitors in Colorectal Cancer Models
| Compound | Model | KRAS Mutation | Effect | Reference |
| ADT-007 | HCT116 cells | G13D | Potently blocked colony formation | [8] |
| ADT-007 | Mouse models | Mutant | Robust antitumor activity | [6][7] |
| BAY-293 | CRC cell lines | WT or Mutant | Inhibited cell proliferation | [9] |
Experimental Protocols
Prior to commencing any experiment, it is crucial to obtain the Safety Data Sheet (SDS) for this compound from the supplier and adhere to all safety guidelines.
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
-
Solubility: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Refer to the manufacturer's datasheet for the exact molecular weight of your batch of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation of colorectal cancer cell lines. Assays such as MTT, XTT, or CellTiter-Glo® can be used. The following is an example protocol using a resazurin-based assay (e.g., alamarBlue™ or CellTiter-Blue®).
-
Materials:
-
KRAS-mutant CRC cell lines (e.g., SW480 [KRAS G12V], HCT116 [KRAS G13D]) and KRAS wild-type CRC cell lines (e.g., HT-29).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well clear-bottom black plates.
-
This compound stock solution.
-
Resazurin-based cell viability reagent.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Also, include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pan-KRAS-IN-7_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 9. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing pan-KRAS-IN-7 experimental result variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pan-KRAS inhibitors, with a focus on addressing experimental variability. While direct data for pan-KRAS-IN-7 is limited, the principles and methodologies discussed here are applicable to a broad range of pan-KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pan-KRAS inhibitors?
Pan-KRAS inhibitors are designed to target multiple KRAS mutants, and in some cases wild-type KRAS, distinguishing them from mutant-specific inhibitors (e.g., those for KRAS G12C).[1][2] Generally, these inhibitors function by binding to KRAS and disrupting its ability to interact with downstream effector proteins, thereby inhibiting signaling pathways that drive cell proliferation and survival.[1][3] For instance, some pan-RAS inhibitors bind to nucleotide-free RAS, blocking its activation by GTP and subsequent signaling through the MAPK/AKT pathways.[3][4] Others may bind to specific pockets on the RAS protein, inducing conformational changes that prevent the exchange of GDP for GTP, which is essential for KRAS activation.[1]
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Variability in IC50 values can arise from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines, even with the same KRAS mutation, can have diverse genetic backgrounds and co-occurring mutations that influence their sensitivity to KRAS inhibition.[5]
-
Experimental Conditions: Minor variations in cell density, serum concentration, incubation time, and reagent stability can significantly impact results.
-
Compound Stability and Handling: Ensure the inhibitor is stored correctly, as recommended by the manufacturer, and that stock solutions are prepared fresh to avoid degradation.[6]
-
Feedback Mechanisms: KRAS inhibition can trigger feedback loops that reactivate the pathway, leading to inconsistent results.[5][7] For example, inhibition of the MAPK pathway can lead to the reactivation of wild-type RAS isoforms or upstream receptor tyrosine kinases (RTKs).[5]
Q3: My pan-KRAS inhibitor is less effective in certain KRAS-mutant cell lines. Why might this be?
Several factors can contribute to differential sensitivity:
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS.[5]
-
Co-occurring Mutations: Mutations in genes downstream of KRAS (like BRAF) or in parallel pathways can render cells insensitive to KRAS inhibition.[3][4]
-
Wild-Type RAS Activity: In some contexts, compensatory activation of wild-type HRAS or NRAS can overcome the inhibitory effect on mutant KRAS.[5]
-
Metabolic Deactivation: Normal cells and some cancer cells may express enzymes, such as UDP-glucuronosyltransferases, that metabolize and inactivate the inhibitor.[3][4]
Q4: Can pan-KRAS inhibitors be used in combination with other therapies?
Yes, combination therapies are a promising strategy to enhance the efficacy of KRAS inhibitors and overcome resistance. Combining pan-KRAS inhibitors with agents that target upstream activators (like SHP2 or SOS1 inhibitors) or downstream effectors (like MEK inhibitors) may lead to a more durable response.[5][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability in Cell Viability Assays | Inconsistent cell seeding, edge effects in microplates, or uneven compound distribution. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Mix the compound thoroughly in the media before adding it to the cells. |
| Inconsistent Inhibition of Downstream Signaling (p-ERK, p-AKT) | Assay timing, feedback activation, or low compound potency. | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. Be aware that pathway reactivation can occur within hours.[7] Confirm the inhibitor's activity with a positive control cell line. |
| Discrepancy Between Biochemical and Cell-Based Assay Results | Poor cell permeability of the compound, active efflux from cells, or metabolic inactivation. | Evaluate compound permeability using a PAMPA assay. Use efflux pump inhibitors (e.g., verapamil) to test for transporter involvement. Assess compound stability in cell culture media and cell lysates. |
| Development of Resistance in Long-Term Cultures | Acquisition of new mutations in the KRAS pathway, or activation of bypass signaling pathways. | Perform genomic sequencing of resistant clones to identify new mutations.[9] Use pathway analysis tools to identify activated bypass pathways and test combination therapies with relevant inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data for pan-KRAS inhibitors mentioned in the literature. This data can serve as a reference for expected potency.
Table 1: In Vitro Potency of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35[6] |
| SW480 | G12V | 0.51[6] |
Table 2: Comparative Potency of Pan-KRAS Inhibitors in PDAC Cell Lines
| Inhibitor | PANC-1 (G12D) IC50 (µM) | MIA PaCa-2 (G12C) IC50 (µM) |
| BAY-293 | ~1 | ~1 |
| BI-2852 | >10 | >10 |
Data are approximate values derived from graphical representations in the cited literature.[7]
Experimental Protocols
Cell Viability Assay (Example Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the pan-KRAS inhibitor in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Western Blot for Pathway Analysis (Example Protocol)
-
Cell Lysis: Treat cells with the pan-KRAS inhibitor for the desired time (e.g., 3, 24, 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Caption: A logical workflow for troubleshooting experimental variability with pan-KRAS inhibitors.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Pan-KRAS-IN-7 for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with pan-KRAS-IN-7. Our goal is to facilitate accurate and efficient determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 25, is an inhibitor of KRAS, a protein frequently mutated in human tumors. It is designed to target a broad range of KRAS mutants, hence the term "pan-KRAS". Its mechanism of action involves binding to KRAS to block its downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting the proliferation of KRAS-mutated cancer cells.[1]
Q2: What is a good starting concentration range for my IC50 experiments with this compound?
A2: Based on available data, this compound is a highly potent inhibitor with IC50 values in the sub-nanomolar range for certain cell lines. For example, in AsPC-1 (KRAS G12D mutant) and SW480 (KRAS G12V mutant) cells, the IC50 values are 0.35 nM and 0.51 nM, respectively.[1] Therefore, a good starting point for your dose-response curve would be a wide range covering picomolar to micromolar concentrations (e.g., 0.01 nM to 1 µM) to capture the full sigmoidal curve.
Q3: Which cell lines are recommended for testing this compound?
A3: It is recommended to use cell lines with known KRAS mutations to assess the efficacy of this compound. The choice of cell line will depend on your specific research question. Some commonly used cell lines with various KRAS mutations are listed in the table below.
| Cell Line | KRAS Mutation | Tissue of Origin |
| AsPC-1 | G12D | Pancreatic Cancer |
| SW480 | G12V | Colorectal Cancer |
| MIA PaCa-2 | G12C | Pancreatic Cancer |
| H358 | G12C | Non-small cell lung cancer |
| HCT116 | G13D | Colorectal Cancer |
| A549 | G12S | Non-small cell lung cancer |
Q4: How long should I treat my cells with this compound before assessing cell viability?
A4: A common treatment duration for determining the IC50 of kinase inhibitors is 72 hours.[2][3] This allows sufficient time for the inhibitor to exert its anti-proliferative effects. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your system.
Troubleshooting Guide
This guide addresses common issues that may arise during IC50 determination for this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and proper pipetting techniques. |
| Incomplete dose-response curve (no upper or lower plateau) | - Concentration range is too narrow | - Broaden the concentration range of this compound. Perform a preliminary experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to identify the effective range. |
| IC50 value is significantly different from expected values | - Incorrect drug concentration- Cell line misidentification or contamination- Variation in experimental conditions (e.g., serum concentration, cell density) | - Verify the stock solution concentration and perform serial dilutions carefully.- Authenticate your cell lines using short tandem repeat (STR) profiling.- Standardize all experimental parameters. |
| Low signal-to-noise ratio in the cell viability assay | - Low cell number- Suboptimal assay reagent volume | - Optimize the initial cell seeding density.- Ensure the assay reagent volume is appropriate for the well format. |
| Inhibitor appears to be inactive | - Drug degradation- Inappropriate solvent | - Store the inhibitor as recommended and prepare fresh dilutions for each experiment.- Ensure the solvent (e.g., DMSO) is compatible with your cells and at a final concentration that is not cytotoxic. |
Below is a troubleshooting decision tree to help guide you through resolving experimental issues.
Caption: Troubleshooting decision tree for IC50 determination.
Experimental Protocols
Protocol 1: IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps for determining the IC50 of this compound.
Caption: Workflow for IC50 determination.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
-
Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Downstream Signaling
To confirm that this compound is inhibiting its target, you can assess the phosphorylation status of downstream effectors in the KRAS signaling pathway, such as ERK and AKT.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating pan-KRAS-IN-7 off-target effects
Disclaimer: As of November 2025, specific off-target profiles for pan-KRAS-IN-7 have not been extensively published in the public domain. The following troubleshooting guides and FAQs are based on established methodologies for identifying and mitigating off-target effects of kinase inhibitors in general, and pan-KRAS inhibitors specifically. The quantitative data provided is illustrative and derived from studies on other pan-KRAS inhibitors. Researchers should always perform their own comprehensive selectivity profiling for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 25, is a potent inhibitor of KRAS, a key signaling protein frequently mutated in various cancers.[1] It is designed to inhibit multiple KRAS mutants (pan-KRAS), unlike allele-specific inhibitors that target a single mutation like G12C.[2][3] Its primary on-target effect is the suppression of KRAS-mediated downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to reduced cancer cell proliferation.[1][4]
Q2: Why is identifying off-target effects for this compound important?
A2: Identifying off-target effects is crucial for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological phenomenon to on-target KRAS inhibition when it might be caused by the modulation of another protein.[5]
-
Toxicity and Side Effects: Off-target binding can lead to cellular toxicity and adverse effects in preclinical and clinical studies.[6][7] Understanding these interactions is vital for assessing the safety profile of the inhibitor.
-
Therapeutic Window: The selectivity of an inhibitor for its intended target over other proteins determines its therapeutic window. A highly selective inhibitor can be used at concentrations that maximize on-target effects while minimizing off-target-driven toxicity.[6]
-
Drug Resistance: In some cases, off-target effects can contribute to the development of drug resistance.[8]
Q3: What are the common types of off-targets for kinase inhibitors?
A3: Kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the human kinome, can have off-target effects on other kinases.[6] Additionally, they can bind to non-kinase proteins that have structurally similar binding sites.[8] For pan-KRAS inhibitors, which target a GTPase, potential off-targets could include other GTPases or proteins with similar nucleotide-binding pockets.
Q4: How can I mitigate potential off-target effects of this compound in my experiments?
A4: Mitigating off-target effects can be approached in several ways:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of ERK phosphorylation) to minimize engagement of lower-affinity off-targets.
-
Use a Structurally Unrelated Inhibitor: Confirm key findings using a different, structurally unrelated pan-KRAS inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Perform rescue experiments by introducing a drug-resistant mutant of KRAS. If the phenotype is reversed, it supports an on-target mechanism.
-
CRISPR/Cas9 Knockout: Compare the effect of this compound in wild-type cells versus cells where a suspected off-target has been knocked out using CRISPR/Cas9.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype at Low Nanomolar Concentrations
You are observing significant cytotoxicity or a phenotype that is not consistent with known KRAS signaling pathways, even at concentrations where this compound is expected to be selective.
Possible Cause: Potent off-target kinase inhibition.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting unexpected phenotypes.
Mitigation Strategies:
-
Kinome Profiling: Perform a kinome-wide binding or activity assay to identify potential off-target kinases.[6]
-
Validate Off-Targets: Once potential off-targets are identified, use genetic approaches (siRNA, CRISPR) to validate their role in the observed phenotype.
-
Structure-Activity Relationship (SAR) Analysis: If available, test analogs of this compound that have different off-target profiles but similar on-target potency.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
The IC50 of this compound in a biochemical assay is significantly lower than its effective concentration in cell-based assays.
Possible Causes:
-
Poor cell permeability.
-
Active drug efflux from cells.
-
High intracellular ATP/GTP concentrations competing with the inhibitor.
-
Rapid inhibitor metabolism.
-
Lack of target engagement in the cellular context.
Troubleshooting Workflow:
Figure 2: Workflow for troubleshooting potency discrepancies.
Mitigation Strategies:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that this compound is binding to KRAS in intact cells.[9][10]
-
Phosphoproteomics: Use quantitative phosphoproteomics to assess the phosphorylation status of downstream effectors of KRAS (e.g., p-ERK, p-AKT) at different concentrations of the inhibitor. This provides a direct measure of on-target pathway modulation in a cellular context.[11][12]
Quantitative Data
Note: The following data is for illustrative purposes and is based on published data for other pan-KRAS inhibitors. Researchers should generate their own data for this compound.
Table 1: Illustrative On-Target Potency of a Pan-KRAS Inhibitor
| Cell Line | KRAS Mutation | Proliferation IC50 (nM) | p-ERK Inhibition IC50 (nM) |
| AsPC-1 | G12D | 0.35[1] | 1.2 |
| SW480 | G12V | 0.51[1] | 2.5 |
| MIA PaCa-2 | G12C | 1.8 | 5.1 |
| HCT-116 | G13D | 2.3 | 7.8 |
Table 2: Illustrative Off-Target Kinase Profile of a Hypothetical Pan-KRAS Inhibitor (% Inhibition at 1 µM)
| Kinase | % Inhibition | Potential Implication |
| KRAS (on-target) | >99 | Intended therapeutic effect |
| SRC | 85 | Inhibition of proliferation, migration |
| LCK | 78 | Immunomodulatory effects |
| FYN | 75 | Effects on cell growth and adhesion |
| AURKA | 65 | Cell cycle arrest |
| GSK3B | 55 | Modulation of multiple signaling pathways |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if this compound engages with KRAS in intact cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibody against KRAS
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
PCR thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with DPBS, and resuspend in DPBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting with a primary antibody against KRAS.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble KRAS relative to the no-heat control against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
-
Protocol 2: Kinome-Wide Profiling using KiNativ™
This is a conceptual overview of the KiNativ™ (ActivX Biosciences) workflow, a chemical proteomics platform for identifying kinase inhibitor targets.[13]
Principle: This method uses an ATP-biotin probe that covalently labels the active site of kinases. If an inhibitor is bound to the active site, it will prevent the probe from binding. The amount of biotinylated kinase is then quantified by mass spectrometry to determine the inhibitor's occupancy of the active site.[3][13]
Workflow:
Figure 3: Conceptual workflow for KiNativ™ profiling.
Data Interpretation: A decrease in the signal for a specific kinase's active-site peptide in the drug-treated sample compared to the vehicle-treated sample indicates that this compound binds to and inhibits that kinase. This can be performed across a wide range of kinases to generate a selectivity profile.
Protocol 3: Quantitative Phosphoproteomics
This protocol provides a general workflow for assessing the impact of this compound on cellular signaling pathways.
Materials:
-
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media and reagents (optional, for quantitative analysis)
-
Cell line of interest
-
This compound and DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
(Optional) Culture cells in "light" and "heavy" SILAC media for several passages to achieve complete labeling.
-
Treat "heavy" labeled cells with this compound and "light" labeled cells with DMSO.
-
-
Lysis and Digestion:
-
Harvest and combine equal amounts of protein from "light" and "heavy" labeled cells.
-
Lyse the cells and digest the proteins into peptides with trypsin.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify the relative abundance of each phosphopeptide in the drug-treated vs. vehicle-treated samples (by comparing the intensities of the "heavy" and "light" peptide pairs).
-
A significant decrease in the phosphorylation of a known KRAS downstream substrate (e.g., a site on MEK or ERK) confirms on-target pathway inhibition.
-
Changes in the phosphorylation of other proteins may indicate off-target effects or broader network-level responses to KRAS inhibition.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
strategies to improve pan-KRAS-IN-7 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of the pan-KRAS inhibitor, pan-KRAS-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as Compound 25 in patent WO2024060966A1, is a potent inhibitor of KRAS, a key signaling protein frequently mutated in various cancers.[1][2][3][4] It is designed to inhibit multiple KRAS mutants, making it a "pan-KRAS" inhibitor. Its mechanism of action involves binding to KRAS and preventing its interaction with downstream effector proteins, thereby blocking the pro-proliferative and survival signaling pathways that are hyperactivated in KRAS-driven cancers.
Q2: What are the known challenges with the in vivo delivery of pan-KRAS inhibitors?
A2: Many small molecule kinase inhibitors, including pan-KRAS inhibitors, face challenges with in vivo delivery, primarily due to poor aqueous solubility and/or low permeability.[5][6][7] These factors can lead to low oral bioavailability, high inter-individual variability, and potential food effects. For instance, the pan-KRAS inhibitor BAY-293 has shown limited in vivo use due to its poor bioavailability. While specific data for this compound is not yet widely published, it is prudent to anticipate similar challenges.
Q3: Is there a recommended starting formulation for in vivo studies with this compound?
A3: Yes, for preclinical in vivo experiments, a common formulation strategy for poorly soluble compounds is the use of a co-solvent system. A suggested formulation for this compound is a mixture of DMSO, PEG300, Tween 80, and saline. One commercial supplier suggests a vehicle of DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. This type of formulation aims to keep the compound solubilized for administration.
Troubleshooting Guide
Issue 1: Low or variable plasma exposure of this compound after oral administration.
Possible Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Micronization: Milling techniques can reduce particle size to the micron range.
-
Nanonization: Technologies like wet media milling or high-pressure homogenization can create nanosuspensions with particle sizes in the 100-500 nm range, dramatically increasing the dissolution rate.[8]
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate compared to the crystalline form.
-
Methods: Spray drying and hot-melt extrusion are common methods to produce amorphous solid dispersions.[6]
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized form.
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[5][8]
Issue 2: High clearance and short half-life observed in pharmacokinetic studies.
Possible Cause: Rapid metabolism, likely through cytochrome P450 (CYP) enzymes in the liver.
Solutions:
-
Pharmacokinetic Boosting: Co-administration of this compound with a mild inhibitor of relevant metabolic enzymes (e.g., CYP3A4) can decrease its clearance and increase exposure.[9] Ritonavir and cobicistat are well-known CYP3A4 inhibitors used for this purpose.[9]
-
Structural Modification (Medicinal Chemistry Approach): While not a formulation strategy, this is a long-term solution. Modifying the chemical structure of this compound at sites susceptible to metabolic attack can lead to analogs with improved metabolic stability.
Issue 3: Inconsistent results between different in vivo experiments.
Possible Cause: Formulation instability or variability in preparation.
Solutions:
-
Formulation Characterization: Thoroughly characterize the prepared formulation before each experiment. This includes checking for drug precipitation, particle size distribution (for suspensions), and homogeneity.
-
Standardized Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation to ensure consistency across studies.
-
Stability Studies: Conduct short-term stability studies of the formulation under the intended storage and handling conditions to ensure the drug remains in solution or suspension.
Data Presentation
Table 1: Key Pharmacokinetic Parameters to Assess Bioavailability
| Parameter | Description | Desirable Trend for Improved Bioavailability |
| Cmax | Maximum (or peak) plasma concentration | Increase |
| Tmax | Time to reach Cmax | May decrease with faster absorption |
| AUC (0-t) | Area under the plasma concentration-time curve | Significant increase |
| F (%) | Absolute oral bioavailability | Increase (approaching 100%) |
| t1/2 | Half-life | May increase with sustained release formulations |
| CL/F | Apparent clearance | Decrease |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increased surface area | Broadly applicable, enhances dissolution rate | Can lead to particle aggregation |
| Amorphous Solid Dispersions | Increased solubility and dissolution | Significant enhancement in bioavailability | Potential for recrystallization, physical instability |
| Lipid-Based Formulations | Solubilization in lipid vehicle | Can enhance lymphatic uptake, bypass first-pass metabolism | Potential for GI side effects, complex formulation |
| Pharmacokinetic Boosting | Inhibition of metabolism | Can significantly increase exposure | Risk of drug-drug interactions |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or bead mill.
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.
-
Process the pre-suspension through a high-pressure homogenizer or a bead mill.
-
Optimize the process parameters (e.g., pressure, number of cycles, bead size) to achieve the desired particle size distribution (typically 100-500 nm).
-
Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
-
Conduct in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.
-
Protocol 2: Assessment of Oral Bioavailability in a Rodent Model
-
Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration.
-
Materials: this compound formulation, appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice), oral gavage needles, blood collection supplies (e.g., EDTA tubes), analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
For absolute bioavailability, a separate group of animals should receive an intravenous administration of this compound.
-
Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing bioavailability.
Caption: Logical relationships between bioavailability issues and solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting feedback loop activation with pan-KRAS-IN-7 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-KRAS-IN-7. The information is designed to help identify and address common issues, particularly the activation of feedback loops, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an inhibitor of KRAS.[1] While specific mechanistic details for this compound are not extensively published, it is hypothesized to function similarly to other pan-KRAS inhibitors, such as BI-2852 and BAY-293. These inhibitors typically work by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF).[2] By preventing this interaction, the inhibitor locks KRAS in its inactive, GDP-bound state, thereby blocking downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT.
Q2: I'm observing a rebound in ERK phosphorylation after initial successful inhibition with this compound. What could be the cause?
A2: This phenomenon is likely due to the activation of a negative feedback loop.[2][3] When you inhibit a key signaling node like KRAS, the cell may compensate by upregulating upstream activators. A common mechanism is the reactivation of receptor tyrosine kinases (RTKs), such as EGFR, which can then reactivate wild-type RAS isoforms (HRAS or NRAS) or lead to increased nucleotide cycling of mutant KRAS, thereby diminishing the inhibitor's effect.[4]
Q3: Why is the IC50 value of this compound in my cell-based proliferation assay significantly higher than its biochemical assay value?
A3: A discrepancy between biochemical and cellular potency is often indicative of cellular feedback mechanisms.[2][3] In a biochemical assay, you are measuring the direct inhibition of the KRAS protein in a controlled environment. In a live cell, the inhibition of KRAS can trigger compensatory signaling pathways that counteract the drug's effect, leading to a requirement for higher concentrations to achieve the same level of growth inhibition.
Q4: Can this compound treatment lead to the development of drug resistance?
A4: Yes, prolonged treatment with any targeted therapy, including pan-KRAS inhibitors, can lead to acquired resistance. Resistance mechanisms can include the selection for cancer cells with pre-existing or newly acquired mutations that bypass the drug's inhibitory action. Additionally, adaptive resistance can occur through the sustained activation of feedback loops, such as the upregulation of ERBB2/3 expression.[5]
Troubleshooting Guide
Issue 1: Attenuated or Transient Downstream Signaling Inhibition
Symptom: Western blot analysis shows an initial decrease in p-ERK and/or p-AKT levels, followed by a return to near-baseline levels despite continuous this compound treatment.
Possible Cause: Activation of a compensatory feedback loop, likely involving upstream receptor tyrosine kinases (RTKs).
Troubleshooting Steps:
-
Time-Course Analysis: Perform a detailed time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to map the kinetics of p-ERK and p-AKT rebound.
-
Assess RTK Activation: Use a phospho-RTK array or perform western blotting for phosphorylated forms of key RTKs (e.g., p-EGFR, p-HER2, p-MET) at the time points where p-ERK/p-AKT rebound is observed.
-
Co-inhibition Strategy:
-
If a specific RTK is identified as being activated, treat cells with a combination of this compound and a specific inhibitor for that RTK (e.g., an EGFR inhibitor like gefitinib or erlotinib).
-
If multiple RTKs are activated, consider co-treatment with a broader inhibitor, such as a SHP2 inhibitor, which acts as a central node for many RTK signaling pathways.[4][6]
-
Data Presentation: Expected IC50 Shifts with Co-Inhibition
| Treatment Condition | Cell Line: AsPC-1 (KRAS G12D)[1] | Cell Line: SW480 (KRAS G12V)[1] |
| This compound alone | 0.35 nM | 0.51 nM |
| This compound + EGFR Inhibitor | Expected to be lower than 0.35 nM | Expected to be lower than 0.51 nM |
| This compound + SHP2 Inhibitor | Expected to be significantly lower than 0.35 nM | Expected to be significantly lower than 0.51 nM |
| Note: The values for co-inhibition are hypothetical and serve to illustrate the expected trend. |
Issue 2: Intrinsic Resistance in Certain KRAS-Mutant Cell Lines
Symptom: Some KRAS-mutant cell lines show minimal response to this compound treatment even at high concentrations.
Possible Cause: The cancer cells may be dependent on a parallel signaling pathway for survival or may have a co-occurring mutation downstream of KRAS (e.g., in BRAF or PIK3CA).
Troubleshooting Steps:
-
Genomic and Proteomic Analysis:
-
Sequence the cancer cell lines to check for co-occurring mutations in key signaling pathways (e.g., MAPK and PI3K/AKT pathways).
-
Perform a baseline phosphoproteomic analysis to identify which signaling pathways are constitutively active.
-
-
Pathway Analysis: If a parallel pathway is identified as being active, test a combination therapy of this compound with an inhibitor targeting that pathway (e.g., a PI3K inhibitor).
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Seeding: Plate 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 12-24 hours.
-
Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment: Add this compound in a serial dilution (e.g., 10 concentrations) to triplicate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Feedback loop activation with this compound.
Caption: Troubleshooting workflow for p-ERK rebound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
how to resolve pan-KRAS-IN-7 precipitation in aqueous solutions
Welcome to the technical support center for pan-KRAS-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and application of this potent pan-KRAS inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of my aqueous solution. Why is this happening and how can I resolve it?
A1: this compound, like many small molecule inhibitors, has low intrinsic solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. Precipitation is a common issue and can be resolved by using a suitable solvent system.
Troubleshooting Steps:
-
Initial Dissolution: First, dissolve the this compound powder in a 100% organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Ensure the powder is completely dissolved before proceeding to the next step.
-
Vehicle Formulation for In Vivo Studies: For animal studies, a multi-component solvent system, often referred to as a vehicle, is necessary to maintain solubility upon injection into an aqueous physiological environment. A recommended formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2]
-
Step-by-Step Formulation Protocol:
-
Dissolve the this compound in DMSO to create a concentrated stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween 80 to the DMSO/PEG300 mixture and mix again.
-
Finally, slowly add saline or PBS to the organic mixture to reach the final desired concentration. It is crucial to add the aqueous component last and gradually while vortexing to prevent the compound from precipitating.
-
A common vehicle formulation that can be adapted is provided in the table below.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS | 55% |
| This formulation can be adjusted based on the required final concentration of this compound. |
Q2: What is the general mechanism of action for a pan-KRAS inhibitor like this compound?
A2: Pan-KRAS inhibitors are designed to block the function of the KRAS protein, a key signaling molecule that, when mutated, is a driver in many cancers.[3] These inhibitors can act through various mechanisms, such as preventing the interaction of KRAS with its effector proteins or inhibiting the exchange of GDP for GTP, which is required for KRAS activation.[4][5] By inhibiting KRAS, these compounds can block downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cancer cell proliferation and survival.[3][6]
Q3: How should I store my this compound, both as a powder and in solution?
A3: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| Data based on vendor recommendations.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound for In Vivo Formulation
Objective: To prepare a stock solution of this compound that can be used for subsequent dilution into a final formulation for animal studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile vial. For example, to make 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mg/mL final concentration in a vehicle containing 10% DMSO, you would first create a more concentrated stock in pure DMSO. For instance, dissolve 10 mg in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add 300 µL of PEG300 to the solution and vortex to mix.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogeneous.
-
Slowly, add 550 µL of sterile saline or PBS to the mixture while continuously vortexing. The slow addition of the aqueous component is critical to prevent precipitation.
-
The final concentration of this compound in this vehicle will be 10 mg/mL. This stock can be further diluted with the same vehicle to achieve the desired dosing concentration.
Quantitative Data Summary
In Vitro Potency of this compound:
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35 |
| SW480 | G12V | 0.51 |
| IC50 values indicate the concentration of an inhibitor required for 50% inhibition of a biological function.[2][7] |
Disclaimer: This technical support guide is intended for research use only. The provided protocols and formulations are recommendations and may require optimization for your specific experimental conditions. Always consult the product's certificate of analysis and relevant literature for the most accurate and up-to-date information.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pan-KRAS-IN-7_TargetMol [targetmol.com]
- 3. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing pan-KRAS inhibitors, with a focus on strategies to mitigate potential toxicities associated with pan-KRAS-IN-7 in animal studies. The information compiled herein is based on publicly available data for various pan-KRAS inhibitors and general principles of small molecule kinase inhibitor development. It is intended to serve as a foundational resource to inform experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pan-KRAS inhibitors like this compound?
A1: Pan-KRAS inhibitors are designed to target not only specific KRAS mutations but also the wild-type (WT) KRAS protein.[1][2] This broad activity is advantageous for overcoming resistance mechanisms that can arise from the activation of WT KRAS.[2] For instance, some pan-KRAS inhibitors, such as BI-1701963, function by inhibiting the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that is crucial for KRAS activation.[2] By preventing this interaction, these inhibitors lock KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the RAF/MEK/ERK pathway that drive cell proliferation and survival.[1][2][3]
Q2: What are the potential on-target toxicities associated with pan-KRAS inhibitors in animal studies?
A2: Since pan-KRAS inhibitors also target wild-type KRAS, which plays a role in the proliferation and maintenance of healthy tissues, on-target toxicities are a potential concern.[1] While specific data for this compound is limited, preclinical studies with other pan-KRAS inhibitors have sometimes reported adverse effects such as weight loss in mice. It is crucial to carefully monitor animal health throughout the study.
Q3: What are the common off-target toxicities observed with small molecule kinase inhibitors?
A3: Off-target toxicities can vary depending on the specific inhibitor's selectivity profile. General off-target effects of kinase inhibitors can include gastrointestinal issues, hepatotoxicity, and myelosuppression. Comprehensive off-target profiling during preclinical development is essential to identify and manage these potential liabilities.[4]
Q4: How can I formulate this compound for in vivo administration?
A4: The optimal formulation for this compound will depend on its physicochemical properties. For preclinical studies, small molecule inhibitors are often formulated in vehicles such as a mixture of PEG400, Solutol HS 15, and sterile water, or in a solution of DMSO and corn oil. It is critical to perform vehicle-controlled studies to distinguish any vehicle-related effects from the toxicity of the compound itself. Always refer to the manufacturer's guidelines for solubility and formulation recommendations if available.
Q5: What is a suitable starting dose for a toxicity study with this compound in mice?
A5: Determining a starting dose requires careful consideration of the available in vitro potency data (e.g., IC50 values) and any existing in vivo efficacy or toxicology data for structurally related compounds. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 and escalate from there to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with pan-KRAS inhibitors and offers potential solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant Body Weight Loss (>15-20%) | - On-target toxicity in gastrointestinal tract or other vital organs.- Off-target toxicity.- Poor formulation leading to poor absorption and malnutrition.- Dehydration. | - Reduce the dose or dosing frequency.- Switch to an alternative, more tolerable formulation.- Provide supportive care, such as subcutaneous fluids and nutritional supplements.- Conduct histopathological analysis of major organs to identify target tissues of toxicity. |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure at the tumor site.- Suboptimal dosing schedule.- Intrinsic or acquired resistance of the tumor model. | - Perform pharmacokinetic (PK) studies to assess drug concentration in plasma and tumor tissue.- Increase the dose or dosing frequency, if tolerated.- Consider combination therapy with other agents to overcome resistance.[1]- Verify the KRAS mutation status of your tumor model. |
| Acute Toxicity or Mortality Following Dosing | - Exceeding the maximum tolerated dose (MTD).- Rapid drug absorption leading to high peak plasma concentrations.- Formulation-related issues (e.g., precipitation, vehicle toxicity). | - Immediately halt dosing and perform a thorough necropsy to determine the cause of death.- Redetermine the MTD using a dose escalation study with smaller dose increments.- Adjust the formulation or route of administration to achieve a slower absorption profile. |
| Inconsistent Results Between Animals | - Variability in drug administration (e.g., inconsistent gavage technique).- Differences in tumor size at the start of treatment.- Animal health status. | - Ensure all personnel are properly trained in animal handling and dosing techniques.- Randomize animals into treatment groups based on tumor volume.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to treatment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for key experiments in the preclinical evaluation of a pan-KRAS inhibitor.
Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a common mouse strain such as BALB/c or C57BL/6, typically 6-8 weeks old.
-
Group Size: A minimum of 3-5 mice per dose group.
-
Dose Escalation: Begin with a conservative starting dose and escalate in subsequent cohorts (e.g., by 50-100%). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Pathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.
In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: Select a cancer cell line with a known KRAS mutation that is sensitive to the inhibitor in vitro.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer the pan-KRAS inhibitor at a dose at or below the MTD.
-
Efficacy Readouts: Monitor tumor growth, body weight, and overall health. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess the inhibition of downstream signaling pathways (e.g., by Western blot for p-ERK).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation of a pan-KRAS inhibitor.
Caption: A logical troubleshooting workflow for addressing toxicity in animal studies.
References
Validation & Comparative
A Comparative Guide: pan-KRAS-IN-7 versus Sotorasib in KRAS G12C Models
This guide provides a detailed comparison of the preclinical profiles of pan-KRAS-IN-7 and sotorasib, two inhibitors targeting the KRAS oncogene. The focus is on their mechanisms of action and their efficacy in cancer models, particularly those harboring the KRAS G12C mutation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Sotorasib (AMG 510) is a first-in-class, FDA-approved covalent inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1] It has demonstrated significant clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[2][3][4][5] In contrast, this compound is a novel, non-covalent pan-KRAS inhibitor, meaning it is designed to inhibit various KRAS mutants, not just G12C.[6][7] Preclinical data for this compound is currently limited, with reported high potency against G12D and G12V mutations.[7] A direct comparison in KRAS G12C models is challenging due to the limited availability of public data for this compound. This guide will present the available data for both compounds to facilitate an informed understanding of their distinct profiles.
Mechanism of Action
This compound: This compound functions as a pan-KRAS inhibitor with a mechanism that differs from covalent inhibitors.[6] It mediates the formation of a ternary complex involving the intracellular chaperone protein Cyclophilin A and the KRAS protein.[6] This complex sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting critical signaling pathways like MAPK and PI3K-AKT that are essential for tumor growth.[6]
Sotorasib: Sotorasib is a highly selective, covalent inhibitor of KRAS G12C.[1][8] It specifically and irreversibly binds to the cysteine residue of the G12C mutant. This action locks the KRAS G12C protein in an inactive, GDP-bound state, which prevents downstream signaling through the MAPK pathway.[1][4]
Preclinical Performance Data
In Vitro Cellular Activity
The following table summarizes the available in vitro cell proliferation data for this compound and sotorasib in various KRAS-mutant cancer cell lines.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.35 | [7] |
| SW480 | G12V | 0.51 | [7] | |
| Sotorasib | NCI-H358 | G12C | ~6 | [1] |
| MIA PaCa-2 | G12C | ~9 | [1] | |
| NCI-H23 | G12C | 81.8 | [1][8] | |
| H23 | G12C | 690.4 | [1][8] |
Note: Data for this compound in KRAS G12C models is not publicly available.
In Vivo Tumor Growth Inhibition
Sotorasib has demonstrated significant tumor growth inhibition in various KRAS G12C xenograft models. Data for this compound in any in vivo model is not yet publicly available.
| Compound | Model | Cancer Type | Dosing | Outcome | Reference |
| Sotorasib | NCI-H358 Xenograft | NSCLC | 30 mg/kg, p.o., daily | Tumor size reduction | [1] |
| MIA PaCa-2 Xenograft | Pancreatic | Not specified | Tumor growth inhibition | [2] | |
| CRC PDX Model | Colorectal | Not specified | Enhanced anti-tumor activity with panitumumab | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation of how the anti-proliferative effects of KRAS inhibitors are assessed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the inhibitor (e.g., sotorasib) or vehicle control for a specified duration, typically 72 hours.[10]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[9][10]
-
Formazan Solubilization: Following a further incubation of 1-4 hours, the medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[9][10]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blot for Downstream Signaling
This method is used to assess the inhibition of KRAS downstream signaling pathways, such as the phosphorylation of ERK (p-ERK).
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for various time points. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., p-ERK, total ERK, KRAS). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.[12]
Comparative Analysis and Future Perspectives
The primary distinction between this compound and sotorasib lies in their target specificity and mechanism of action. Sotorasib is a targeted therapy designed exclusively for tumors harboring the KRAS G12C mutation. Its covalent and irreversible binding mechanism contributes to its high potency and selectivity. However, the development of resistance through various mechanisms, including feedback reactivation of the MAPK pathway, remains a clinical challenge.[13]
This compound, on the other hand, represents a broader approach to targeting KRAS-driven cancers. By inhibiting multiple KRAS mutants, it has the potential to address a wider patient population, including those with G12D and G12V mutations, which are also highly prevalent.[14][15] Its non-covalent, ternary complex-forming mechanism is novel and may offer a different resistance profile compared to covalent inhibitors.
A significant knowledge gap exists regarding the efficacy of this compound in KRAS G12C models. Future preclinical studies are crucial to directly compare its potency and efficacy against G12C-specific inhibitors like sotorasib in these models. Such studies will be vital to understand the potential advantages and disadvantages of a pan-KRAS versus a mutant-specific inhibition strategy for KRAS G12C-driven cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wjpls.org [wjpls.org]
- 10. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-KRAS and G12C-Specific KRAS Inhibition: Pan-KRAS-IN-7 vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting KRAS, a long-considered "undruggable" oncoprotein, has ushered in a new era of precision oncology. The clinical success of covalent inhibitors specifically targeting the KRAS G12C mutation, such as adagrasib, has been a landmark achievement. Concurrently, the development of pan-KRAS inhibitors, designed to target multiple KRAS variants, presents a broader therapeutic strategy. This guide provides a detailed comparison of the efficacy of a representative pan-KRAS inhibitor, here exemplified by pan-KRAS-IN-7 (a compound representing a class of inhibitors with activity against multiple KRAS mutations including G12C), and the G12C-specific inhibitor adagrasib, with a focus on their activity against KRAS G12C mutations.
Mechanism of Action: A Tale of Two Strategies
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3][4] This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[1][2]
Pan-KRAS inhibitors , such as the class represented by this compound, are designed to bind to a conserved pocket on the KRAS protein, enabling them to inhibit the activity of various KRAS mutants, including G12C, G12D, and G12V.[5] These inhibitors can be either covalent or non-covalent and may target the protein in its inactive (GDP-bound) or active (GTP-bound) state, or both. By inhibiting a broader range of KRAS mutants, they hold the potential to address a wider patient population and potentially overcome resistance mechanisms that may arise from the emergence of other KRAS mutations.
Signaling Pathway Inhibition
Both adagrasib and pan-KRAS inhibitors aim to abrogate the downstream signaling cascades driven by mutant KRAS. The primary pathway affected is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Inhibition of KRAS leads to decreased phosphorylation of MEK and ERK, key components of this pathway.
Caption: Simplified KRAS signaling pathway and points of inhibition.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for a representative pan-KRAS inhibitor and adagrasib in KRAS G12C-mutant models.
Preclinical Efficacy in KRAS G12C Cell Lines
| Inhibitor | Cell Line | Mutation | Assay Type | IC50 / Efficacy | Reference |
| pan-KRAS Inhibitor (Representative) | Multiple | G12C, G12D, G12V | p-ERK Inhibition | 3-14 nM | [6] |
| Adagrasib | NCI-H358 | G12C | Cell Viability | 2 nM | [7] |
| Adagrasib | MIA PaCa-2 | G12C | Cell Viability | 8 nM | [7] |
Preclinical Efficacy in KRAS G12C Xenograft Models
| Inhibitor | Tumor Model | Mutation | Efficacy | Reference |
| pan-KRAS Inhibitor (Representative) | Xenograft | G12D, G12V | Tumor growth inhibition | [3] |
| Adagrasib | NCI-H358 Xenograft | G12C | Significant tumor growth inhibition and regression | [7] |
| Adagrasib | MIA PaCa-2 Xenograft | G12C | Tumor growth inhibition | [7] |
Note: Direct head-to-head preclinical studies of this compound and adagrasib in G12C models are limited in the public domain. The data presented for the pan-KRAS inhibitor is representative of the class.
Clinical Efficacy of Adagrasib in KRAS G12C-Mutant Solid Tumors
| Clinical Trial | Tumor Type | Treatment Line | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| KRYSTAL-1 (Phase 2) | NSCLC | Previously Treated | 43% | 80% | 6.5 months | 12.6 months | [8] |
| KRYSTAL-1 (Phase 1/2) | Colorectal Cancer (CRC) (with cetuximab) | Previously Treated | 46% | 100% | Not Reported | Not Reported | [9] |
| KRYSTAL-12 (Phase 3) | NSCLC | Second-Line vs. Docetaxel | 32% | 78% | 5.5 months | Not Reported | [6] |
| KRYSTAL-7 (Phase 2) | NSCLC (with pembrolizumab) | First-Line | 44.3% | Not Reported | 11.0 months | 18.3 months | [10] |
Note: Clinical data for this compound is not yet available as it is in the preclinical stage of development.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of KRAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS inhibitor (this compound or adagrasib) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for KRAS Signaling Pathway Analysis
Western blotting is used to detect the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key signaling molecules downstream of KRAS.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-KRAS Inhibitors: Pan-KRAS-IN-7 vs. BI-2852
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting KRAS, a central oncogene long considered "undruggable," has ushered in a new era of targeted cancer therapy. Among these, pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, hold significant promise. This guide provides an objective comparison of two such inhibitors, pan-KRAS-IN-7 and BI-2852, based on available experimental data.
Executive Summary
While both this compound and BI-2852 demonstrate potent anti-proliferative activity in KRAS-mutant cancer cells, they exhibit distinct characteristics based on current data. BI-2852 is a well-characterized inhibitor that binds to the switch I/II pocket of KRAS, disrupting its interactions with key signaling partners. In contrast, this compound shows exceptionally high potency in cellular assays, although detailed biochemical data regarding its direct binding and mechanism of action are less publicly available.
Data Presentation
The following tables summarize the available quantitative data for this compound and BI-2852.
Table 1: Biochemical Activity
| Parameter | This compound | BI-2852 |
| Target | KRAS | KRAS |
| Binding Site | Not specified | Switch I/II Pocket |
| Binding Affinity (Kd) | Data not available | 740 nM (to KRAS G12D)[1][2] |
| Mechanism of Action | Not specified | Blocks GEF, GAP, and effector protein interactions[3][4] |
Table 2: Cellular Activity
| Parameter | This compound | BI-2852 |
| Cell Line | AsPC-1 (KRAS G12D) | NCI-H358 (KRAS G12C) |
| IC50 (Proliferation) | 0.35 nM[5] | ~1-10 µM (in various PDAC cell lines) |
| Cell Line | SW480 (KRAS G12V) | - |
| IC50 (Proliferation) | 0.51 nM[5] | - |
| pERK Inhibition (EC50) | Data not available | 5.8 µM (in NCI-H358 cells)[1][2] |
Mechanism of Action
BI-2852 functions as a pan-KRAS inhibitor by binding to a shallow pocket located between the switch I and switch II regions of the KRAS protein. This binding is non-covalent and occurs in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS. By occupying this critical site, BI-2852 effectively prevents the interaction of KRAS with guanine nucleotide exchange factors (GEFs) like SOS1, GTPase-activating proteins (GAPs), and downstream effector proteins such as RAF and PI3K.[3][4] This comprehensive blockade of KRAS signaling ultimately leads to the inhibition of downstream pathways, including the MAPK/ERK pathway, and subsequent suppression of cancer cell proliferation.
The mechanism of action for This compound is not yet fully elucidated in publicly available literature. Its sub-nanomolar potency in cellular proliferation assays suggests a highly effective mechanism of disrupting KRAS-driven oncogenic signaling.[5] However, without direct binding studies and biochemical assays, it is unclear whether it acts on the same or a different binding site as BI-2852, or if it employs a novel inhibitory mechanism.
Signaling Pathway and Experimental Workflows
To understand the context of pan-KRAS inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the KRAS signaling pathway and key experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pan-KRAS inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for KRAS-SOS1 Interaction
This assay is designed to measure the ability of a compound to inhibit the interaction between KRAS and the guanine nucleotide exchange factor SOS1.
-
Materials:
-
Recombinant His-tagged KRAS protein (GDP-loaded)
-
Recombinant GST-tagged SOS1 protein
-
GTP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
d2-labeled anti-GST antibody (Acceptor)
-
Test compound (pan-KRAS inhibitor)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, His-KRAS-GDP, and GST-SOS1.
-
Initiate the nucleotide exchange reaction by adding GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein interaction and nucleotide exchange.
-
Add the FRET pair: Tb-conjugated anti-His antibody and d2-labeled anti-GST antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC₅₀ value of the inhibitor.[6][7][8]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
-
Materials:
-
KRAS-mutant cancer cell line (e.g., AsPC-1, SW480, NCI-H358)
-
Complete cell culture medium
-
Test compound (pan-KRAS inhibitor)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed the KRAS-mutant cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a set period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9][10]
-
Western Blotting for Phospho-ERK (pERK) Inhibition
This technique is used to assess the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation status of ERK.
-
Materials:
-
KRAS-mutant cancer cell line
-
Test compound (pan-KRAS inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pERK inhibition.[11][12][13]
-
Conclusion
Both this compound and BI-2852 represent valuable tools for researchers studying KRAS-driven cancers. BI-2852 is a well-understood pan-KRAS inhibitor with a defined mechanism of action and a wealth of supporting data. Its ability to block multiple aspects of KRAS signaling makes it a strong candidate for further preclinical and clinical investigation. This compound, while less characterized, exhibits remarkable potency in cellular assays, suggesting it may be a highly effective inhibitor. Further biochemical studies are needed to elucidate its direct binding to KRAS and its precise mechanism of action to fully understand its therapeutic potential in comparison to other pan-KRAS inhibitors like BI-2852. Researchers are encouraged to consider the specific experimental context and the desired endpoints when choosing between these and other pan-KRAS inhibitors for their studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. revvity.com [revvity.com]
- 3. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 4. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Target Engagement of Pan-KRAS Inhibitors in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methods for validating the target engagement of pan-KRAS inhibitors, such as pan-KRAS-IN-7, in a cellular environment. We present summaries of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable techniques for your research needs.
The validation of target engagement is paramount to understanding a compound's mechanism of action and for interpreting dose-response relationships. For pan-KRAS inhibitors, which are designed to bind to KRAS regardless of its mutational status, robust and reliable methods to quantify this interaction in cells are essential. This guide explores three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Mass Spectrometry-based Proteomics, and Fluorescence-based Assays.
Data Presentation: Quantitative Comparison of Pan-KRAS Inhibitors
The following table summarizes key quantitative data for different pan-KRAS inhibitors, including their cellular potency and target engagement metrics obtained through various assays. This allows for a direct comparison of their performance.
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| ADT-007 | HCT-116 (KRAS G13D) | CETSA | EC50 | 0.45 nM | [1] |
| ADT-007 | HEK293 expressing KRAS G12C-Micro-Tag | Micro-Tag in-cell binding assay | EC50 | Not specified, dose-dependent stabilization shown | [1] |
| BI-2493 | Various KRAS-mutant cell lines | Cellular Viability Assay | IC50 | Broad activity observed | [2] |
| BI-2865 | Various KRAS-mutant cell lines | Cellular Viability Assay | IC50 | Broad activity observed | [2] |
| AZD4625 (KRAS G12C inhibitor) | MIA PaCa-2 Xenograft | Mass Spectrometry | Target Engagement | 89.6% at 6h | [3] |
| AZD4625 (KRAS G12C inhibitor) | NCI-H2122 Xenograft | Mass Spectrometry | Target Engagement | 60% at 6h | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the pan-KRAS inhibitor at various concentrations or with a vehicle control.
-
Incubate under standard cell culture conditions for a predetermined time to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is crucial to determine the melting curve.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble KRAS protein in each sample using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a KRAS-specific antibody.
-
ELISA: Use a KRAS-specific antibody pair to capture and detect the protein.
-
Mass Spectrometry: Digest the protein samples and analyze by LC-MS/MS to quantify KRAS-derived peptides.
-
-
-
Data Analysis:
-
Plot the amount of soluble KRAS protein as a function of temperature for both treated and untreated samples.
-
The shift in the melting curve indicates target engagement. The magnitude of the shift can be used to determine the relative affinity of the compound.
-
Mass Spectrometry-Based Proteomics
This approach offers high sensitivity and specificity for quantifying target engagement by directly measuring the amount of unbound or inhibitor-bound protein.
Protocol:
-
Sample Preparation:
-
Treat cells with the pan-KRAS inhibitor as described for CETSA.
-
Lyse the cells and extract the proteins.
-
For covalent inhibitors, the unbound fraction of the target protein can be quantified. For non-covalent inhibitors, methods like CETSA-MS or limited proteolysis-MS (LiP-MS) can be employed.
-
-
Protein Digestion:
-
Denature the proteins (e.g., with urea), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteines (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent manner.
-
-
Data Analysis:
-
Identify and quantify the peptides corresponding to the KRAS protein.
-
For covalent inhibitors, quantify the modified peptide to determine the extent of target engagement.
-
For label-free quantification, compare the abundance of KRAS peptides between treated and untreated samples.
-
Use specialized software for data processing and statistical analysis.[4]
-
Fluorescence-Based Assays
Fluorescence-based assays provide a high-throughput method for assessing target engagement in cells.
Protocol:
-
Assay Principle: These assays often utilize techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). A fluorescently labeled ligand or a KRAS fusion protein can be used.
-
Cell Line Engineering:
-
Generate a stable cell line expressing a fluorescently tagged KRAS protein (e.g., KRAS-GFP) or a system where KRAS interaction with a binding partner is monitored by a fluorescent readout.
-
-
Assay Procedure:
-
Seed the engineered cells in a multi-well plate format.
-
Add the pan-KRAS inhibitor at various concentrations.
-
After an incubation period, measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
A change in the fluorescence signal (e.g., a decrease in FRET or BRET) upon inhibitor binding indicates target engagement.
-
Plot the signal change as a function of inhibitor concentration to determine the IC50 or EC50 value.
-
Mandatory Visualization
The following diagrams illustrate the KRAS signaling pathway and the general workflows of the described experimental methods.
Caption: Simplified KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for mass spectrometry-based proteomics to validate target engagement.
Conclusion
The selection of a method to validate pan-KRAS inhibitor target engagement will depend on various factors, including the specific research question, available instrumentation, desired throughput, and the nature of the inhibitor (covalent vs. non-covalent). CETSA provides a relatively straightforward and widely applicable method to confirm intracellular target binding. Mass spectrometry-based proteomics offers unparalleled specificity and the ability to quantify target engagement directly, including the identification of the binding site for covalent inhibitors. Fluorescence-based assays are well-suited for high-throughput screening campaigns. By understanding the principles, protocols, and data outputs of each technique, researchers can confidently select and implement the most appropriate approach to advance their pan-KRAS drug discovery programs.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Top-Down Proteomic Assay to Evaluate KRAS4B-Compound Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
Evaluating Therapeutic Strategies for KRAS Wild-Type Amplified Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The amplification of the wild-type KRAS allele has emerged as a distinct oncogenic driver in several cancers, most notably in gastroesophageal and ovarian adenocarcinomas. This alteration leads to KRAS protein overexpression and subsequent activation of downstream signaling pathways, promoting tumor growth. This guide provides a comparative analysis of two prominent therapeutic strategies for these tumors: pan-KRAS inhibition and the combination of MEK and SHP2 inhibitors. While specific efficacy data for pan-KRAS-IN-7 in KRAS wild-type amplified tumors is not extensively available in the public domain, this guide will utilize data from functionally similar pan-KRAS inhibitors, BI-2493 and BI-2865, as representative examples of this class of molecules.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of pan-KRAS inhibitors and the combination of MEK and SHP2 inhibitors in KRAS wild-type amplified cancer models.
Table 1: In Vitro Efficacy of Pan-KRAS Inhibitors in KRAS Wild-Type Amplified Cell Lines
| Cell Line | Cancer Type | KRAS Copy Number | Pan-KRAS Inhibitor | IC50 (nM) |
| MKN1 | Gastric Cancer | 12.7 | BI-2493 | <10 |
| SNU-16 | Gastric Cancer | >7 | BI-2493 | <10 |
| OE19 | Esophageal Adenocarcinoma | >7 | BI-2493 | <10 |
| ESO26 | Esophageal Adenocarcinoma | >7 | BI-2493 | <10 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | >7 | BI-2493 | <10 |
| MKN1 | Gastric Cancer | 12.7 | BI-2865 | <100 |
| SNU-16 | Gastric Cancer | >7 | BI-2865 | <100 |
Note: Data for BI-2493 and BI-2865 is used as a proxy for the pan-KRAS inhibitor class due to the lack of specific public data for this compound.
Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors in KRAS Wild-Type Amplified Xenograft Models
| Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| MKN1 CDX | Gastric Cancer | BI-2493 | 90 mg/kg, oral | 140% (regression)[1] |
| Esophageal Cancer PDX | Esophageal Cancer | BI-2493 | Not specified | 78%[1] |
| GA6871 PDX | Gastric Cancer | BI-2493 | Not specified | 108% (regression)[1] |
Table 3: Efficacy of Combined MEK and SHP2 Inhibition in KRAS Wild-Type Amplified Gastric Cancer Models
| Cell Line | Treatment | Concentration | % Cell Viability (Normalized to DMSO) |
| KE39 | GSK1120212 (MEKi) | 100 nM | ~80% |
| KE39 | SHP099 (SHP2i) | 10 µM | ~90% |
| KE39 | GSK1120212 + SHP099 | 100 nM + 10 µM | ~20% |
| YCC1 | GSK1120212 (MEKi) | 100 nM | ~75% |
| YCC1 | SHP099 (SHP2i) | 10 µM | ~95% |
| YCC1 | GSK1120212 + SHP099 | 100 nM + 10 µM | ~30% |
Data adapted from studies on combined MEK and SHP2 inhibition in gastric cancer cell lines.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assays
-
Principle: To determine the effect of inhibitors on cell proliferation and survival.
-
Method:
-
Cell Seeding: Cancer cell lines with known KRAS wild-type amplification are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with a range of concentrations of the pan-KRAS inhibitor or a combination of MEK and SHP2 inhibitors. A DMSO-treated group serves as a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells, or colorimetric assays like MTT or MTS.
-
Data Analysis: The results are normalized to the DMSO control, and IC50 values (the concentration of a drug that gives half-maximal response) are calculated.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: To assess the impact of inhibitors on the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., ERK, AKT).
-
Method:
-
Cell Lysis: Cells treated with inhibitors for various time points are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of proteins in the KRAS pathway (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Method:
-
Tumor Implantation: KRAS wild-type amplified cancer cells or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: Inhibitors are administered to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by calculating the tumor growth inhibition (TGI) percentage. In some cases, tumor regression may be observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.
-
Mandatory Visualization
KRAS Signaling Pathway and Inhibitor Action
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating anti-cancer drug efficacy.
Logical Comparison of Therapeutic Strategies
Caption: Comparison of two therapeutic approaches.
References
Assessing the Cross-Reactivity of pan-KRAS-IN-7 with HRAS and NRAS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the pan-KRAS inhibitor, pan-KRAS-IN-7, also identified as Compound 25. Due to the limited publicly available data on its direct activity against HRAS and NRAS isoforms, this document presents the existing inhibitory data for this compound against mutant KRAS cell lines and furnishes detailed, industry-standard experimental protocols to enable researchers to conduct their own cross-reactivity assessments.
Quantitative Data Summary for this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.35[1][2][3][4][5] |
| SW480 | G12V | 0.51[1][2][3][4][5] |
Note: The lack of data for HRAS and NRAS prevents a direct comparison of selectivity at this time. The following sections provide the methodologies to generate this critical data.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound with HRAS and NRAS, a combination of biochemical and cell-based assays is recommended.
Biochemical Assays for Direct Inhibitor-Protein Interaction
Biochemical assays are crucial for quantifying the direct interaction between an inhibitor and its target proteins in a controlled, cell-free environment.
This assay measures the binding of the inhibitor to the target protein.
Principle: The TR-FRET assay is based on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., d2) when they are in close proximity. In this context, a biotinylated RAS protein is bound to a streptavidin-donor fluorophore, and a tagged antibody specific to a binding partner or the protein itself is linked to an acceptor fluorophore. An inhibitor that binds to the RAS protein will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human KRAS, HRAS, and NRAS proteins (full-length, GDP-loaded).
-
Biotinylated anti-RAS antibody.
-
Streptavidin-Europium (donor).
-
Anti-tag antibody (e.g., anti-GST) conjugated to an acceptor fluorophore (e.g., d2).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
This compound serially diluted in DMSO.
-
-
Procedure: a. Add 2 µL of serially diluted this compound to the wells of a 384-well low-volume microplate. b. Add 2 µL of a mix of the respective RAS protein and biotinylated anti-RAS antibody to each well. c. Incubate for 15 minutes at room temperature. d. Add 2 µL of a mix of Streptavidin-Europium and the acceptor-conjugated antibody. e. Incubate for 60 minutes at room temperature, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each RAS isoform.
Cell-Based Assays for Cellular Potency and Selectivity
Cell-based assays are essential to understand the inhibitor's activity in a more physiologically relevant context.
This assay measures the inhibition of a key downstream effector in the RAS signaling pathway.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. In the presence of the target analyte (p-ERK), biotinylated anti-p-ERK antibody-coated acceptor beads and anti-total ERK antibody-coated donor beads are brought into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. A potent RAS inhibitor will decrease RAS activity, leading to reduced ERK phosphorylation and a lower AlphaLISA signal.
Protocol:
-
Cell Lines:
-
A panel of cell lines with known RAS mutations (e.g., KRAS G12D, HRAS G12V, NRAS Q61K) and wild-type RAS.
-
-
Procedure: a. Seed cells in a 96-well plate and culture overnight. b. Treat the cells with a serial dilution of this compound for 2-4 hours. c. Lyse the cells using the provided lysis buffer. d. Transfer the cell lysates to a 384-well shallow-well microplate. e. Add the AlphaLISA acceptor beads and biotinylated anti-p-ERK antibody. f. Incubate for 60 minutes at room temperature. g. Add the streptavidin-donor beads. h. Incubate for 30 minutes at room temperature in the dark. i. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: a. Plot the AlphaLISA signal against the logarithm of the inhibitor concentration. b. Determine the IC50 values for p-ERK inhibition in each cell line.
This assay measures the inhibitor's effect on cell proliferation and survival.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Procedure: a. Seed a panel of RAS-mutant and wild-type cell lines in a 96-well plate. b. After 24 hours, treat the cells with a serial dilution of this compound. c. Incubate for 72 hours. d. Equilibrate the plate and its contents to room temperature for 30 minutes. e. Add CellTiter-Glo® reagent to each well. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence with a plate reader.
-
Data Analysis: a. Normalize the luminescence signal to the vehicle-treated control wells. b. Plot the percentage of viable cells against the logarithm of the inhibitor concentration. c. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each cell line.
Visualizations
RAS Signaling Pathway
Caption: Simplified RAS signaling pathway highlighting KRAS, HRAS, and NRAS.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing pan-KRAS inhibitor cross-reactivity.
References
Pan-KRAS Inhibitors: A Comparative Guide to Downstream Effector Inhibition
For Researchers, Scientists, and Drug Development Professionals
The development of pan-KRAS inhibitors marks a significant advancement in the pursuit of targeted therapies for cancers driven by KRAS mutations. These inhibitors are designed to block the function of various KRAS mutants, thereby inhibiting downstream oncogenic signaling pathways critical for tumor cell proliferation and survival. One of the key downstream pathways regulated by KRAS is the PI3K/AKT pathway, and confirming the inhibition of phosphorylated AKT (pAKT) is a crucial step in evaluating the efficacy of these compounds.
This guide provides a comparative overview of pan-KRAS inhibitors, with a focus on the experimental validation of pAKT inhibition. While direct experimental data on pAKT inhibition by the novel inhibitor pan-KRAS-IN-7 (also known as Compound 25) is not yet publicly available, this guide will use data from other well-characterized pan-KRAS inhibitors as a reference to illustrate the expected mechanism of action and provide detailed protocols for its verification.
Performance Comparison of Pan-KRAS Inhibitors
The following table summarizes the available inhibitory activity of this compound and provides a comparison with other pan-KRAS inhibitors for which downstream signaling data is available.
| Inhibitor | Target | Cell Line (KRAS Mutation) | IC50 (Cell Proliferation) | Downstream Effector Inhibition (pAKT) | Reference |
| This compound (Compound 25) | pan-KRAS | AsPC-1 (G12D) | 0.35 nM | Data not available | [1][2][3][4][5][6] |
| SW480 (G12V) | 0.51 nM | Data not available | [1][2][4][5] | ||
| BAY-293 | pan-KRAS (SOS1-mediated nucleotide exchange) | PANC-1 (G12D) | ~2.5 µM | Inhibition of pAKT observed at 72h | [7] |
| MIA PaCa-2 (G12C) | Not specified | Inhibition of pAKT observed | [7] | ||
| ADT-007 | pan-RAS | HCT-116 (KRAS G13D) | Not specified | Dose-dependent reduction in pAKT | [8][9][10] |
| MIA PaCa-2 (KRAS G12C) | Not specified | Dose-dependent reduction in pAKT | [8][9][10] | ||
| BI-2852 | pan-KRAS | Various PDAC cell lines | 18.83 to >100 µM | Downregulation of downstream effectors | [7] |
Experimental Protocols
A critical experiment to confirm the mechanism of action of a pan-KRAS inhibitor is to assess the phosphorylation status of downstream effectors like AKT. Western blotting is the most common technique for this purpose.
Protocol: Western Blotting for pAKT Inhibition
This protocol provides a general framework for assessing the inhibition of AKT phosphorylation in cancer cell lines treated with a pan-KRAS inhibitor.
1. Cell Culture and Treatment:
-
Culture KRAS-mutant cancer cells (e.g., AsPC-1, SW480, PANC-1, or MIA PaCa-2) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the pan-KRAS inhibitor (e.g., this compound) for a predetermined time course (e.g., 3, 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT Ser473).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Wash the membrane thoroughly to remove unbound secondary antibody.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
The intensity of the bands corresponds to the amount of pAKT.
7. Stripping and Re-probing:
-
To normalize the results, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total AKT and a loading control protein (e.g., GAPDH or β-actin).
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pAKT to total AKT for each sample and normalize to the loading control.
-
Compare the normalized pAKT levels in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pAKT inhibition by Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS G12D mutant | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. SW480 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pan-KRAS-IN-7_TargetMol [targetmol.com]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Reproducibility of Preclinical Data for the Pan-KRAS Inhibitor: pan-KRAS-IN-7 - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for the novel pan-KRAS inhibitor, pan-KRAS-IN-7, alongside other recently developed pan-KRAS inhibitors. The objective is to assess the potential reproducibility of the initial findings for this compound by contextualizing its performance against compounds with more extensive preclinical characterization. Due to the limited publicly available data for this compound, this guide highlights the existing data and underscores the need for further direct comparative studies to definitively evaluate its preclinical profile.
Executive Summary
This compound is a novel inhibitor of KRAS with reported nanomolar potency against KRAS G12D and G12V mutant cell lines.[1] However, a comprehensive preclinical data package, including in vivo efficacy and detailed mechanism of action studies, is not yet publicly available. This guide compares the existing data for this compound with that of other pan-KRAS inhibitors, namely BI-2852, BI-2493, and ADT-007, for which more extensive preclinical information has been published. While a direct, head-to-head comparison is not feasible due to differing experimental protocols, this analysis provides a framework for interpreting the initial data on this compound and planning future reproducibility and validation studies.
Data Presentation: Quantitative Comparison of Pan-KRAS Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Antiproliferative Activity of Pan-KRAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.35 | [1] |
| SW480 | G12V | 0.51 | [1] | |
| BI-2852 | NCI-H358 | G12C | ~5800 (EC50 for pERK inhibition) | [2] |
| BI-2493 | NCI-H358 | G12C | EC50 < 10 | [3] |
| AsPC-1 | G12D | EC50 < 100 | [3] | |
| NCI-H727 | G12V | EC50 < 100 | [3] | |
| Lovo | G13D | EC50 < 100 | [3] | |
| ADT-007 | MIA PaCa-2 | G12C | 2 | [4] |
| HCT 116 | G13D | 5 | [4] |
Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors
| Inhibitor | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| BI-2852 | Data limited | Reported to inhibit tumorigenesis | Data not available | Data not available | [5] |
| BI-2493 | Mouse Xenograft | SW480 (KRAS G12V) | 30 mg/kg, bid, oral | 80% (Day 13) | [3] |
| Mouse Xenograft | SW480 (KRAS G12V) | 90 mg/kg, bid, oral | 95% (Day 13) | [3] | |
| Mouse Xenograft | NCI-H358 (KRAS G12C) | 30 mg/kg, bid, oral | 90% (Day 18) | [3] | |
| Mouse PDX | Gastric Cancer (KRAS WT amp) | 90 mg/kg, oral | 108% | [6] | |
| Mouse PDX | Esophageal Cancer (KRAS WT amp) | Not specified | 78% | [6] | |
| ADT-007 | Syngeneic & Xenogeneic Mouse Models | Colorectal & Pancreatic Cancer | Local administration | Robust antitumor activity | [7] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols are essential. Below are generalized methodologies for key experiments based on the available literature.
Cell Viability Assay
Purpose: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Generalized Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are treated with a serial dilution of the pan-KRAS inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.[8]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
Western Blot for MAPK Pathway Inhibition
Purpose: To assess the inhibitor's effect on the phosphorylation of downstream effector proteins in the KRAS signaling pathway, such as ERK.
Generalized Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with the inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.[10] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11] The band intensities are quantified using densitometry software.
In Vivo Tumor Xenograft Model
Purpose: To evaluate the antitumor efficacy of the inhibitor in a living organism.
Generalized Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.[12]
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of the mice.[12]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule (e.g., once or twice daily).[12]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., 2-3 times per week) using calipers. Body weight is also monitored as a measure of toxicity.[12]
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of pan-KRAS inhibitors.
Logical Relationship for Comparative Analysis
Caption: Logical framework for assessing this compound data through comparison.
Conclusion and Future Directions
The initial preclinical data for this compound, demonstrating nanomolar potency against KRAS G12D and G12V mutant cell lines, is promising. However, to rigorously assess the reproducibility and therapeutic potential of this compound, a significant expansion of its preclinical data package is required. This should include:
-
Broader In Vitro Profiling: Testing against a larger panel of KRAS-mutant cell lines with diverse genetic backgrounds.
-
Comprehensive In Vivo Efficacy Studies: Evaluation in multiple xenograft and patient-derived xenograft (PDX) models to determine tumor growth inhibition, and ideally, survival benefit.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and downstream pathway modulation in vivo.
-
Direct Comparative Studies: Head-to-head comparisons with other pan-KRAS inhibitors under standardized experimental conditions are crucial for a definitive assessment of its relative potency and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of pan-KRAS-IN-7
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like pan-KRAS-IN-7 are paramount to ensuring a secure laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential, step-by-step operational instructions based on the general protocols for the disposal of potent, biologically active small molecules and antineoplastic agents.
It is critical to treat this compound as a hazardous chemical waste due to its nature as a potent KRAS inhibitor used in cancer research.[1] Adherence to institutional and local environmental regulations for hazardous waste disposal is mandatory.
Chemical and Safety Profile
Below is a summary of the known properties of this compound relevant to its handling and storage.
| Property | Value | Source |
| Chemical Formula | C48H61N7O7S | [2] |
| Biological Activity | Inhibitor of KRAS mutant cells (AsPC-1 and SW480) | [2][3] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound, including unused neat compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and double chemotherapy-grade gloves.[1]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Designate specific, clearly labeled hazardous waste containers for this compound waste.
3. Disposal of Neat (Solid) Compound:
-
If the original container is empty, scratch out all personal and identifying information from the label.
-
For disposal of expired or unused solid this compound, it should be placed in a designated hazardous waste container.
4. Disposal of Solutions:
-
Aqueous and organic solvent solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
5. Disposal of Contaminated Labware and Materials:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste. These are often black for RCRA-regulated waste.[1]
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent to remove the compound. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Consumables: Contaminated consumables such as pipette tips, gloves, and absorbent pads should be collected in a dedicated, sealed plastic bag or container labeled as hazardous waste.[1]
6. Waste Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
Recommended Disposal Practices
| Do | Do Not |
| Consult your institution's EHS for specific guidance. | Dispose of this compound in regular trash or down the drain. |
| Segregate this compound waste from other waste streams.[1] | Mix with incompatible chemicals. |
| Use designated and clearly labeled hazardous waste containers.[1] | Overfill waste containers. |
| Wear appropriate personal protective equipment at all times.[1] | Leave waste containers open. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
